1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Description
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVGKSKROOPQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589719 | |
| Record name | 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-88-2 | |
| Record name | α-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Technical Monograph: 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Executive Summary & Molecular Architecture
This compound is a privileged heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD). It serves as a critical pharmacophore in the development of Sphingosine-1-phosphate (S1P) receptor modulators and anti-inflammatory agents.
Structurally, the molecule fuses a lipophilic p-tolyl tail (providing hydrophobic pocket occupancy) with a polar 1,2,4-oxadiazole core (a hydrolytically stable ester bioisostere) and a basic primary amine handle. The presence of the chiral ethylamine chain at the C5 position introduces stereochemical complexity essential for target specificity.
Table 1: Physicochemical Profile (Calculated & Predicted)
| Property | Value / Description | Significance |
| Molecular Formula | Core scaffold composition. | |
| Molecular Weight | 203.24 g/mol | Ideal for fragment libraries (<300 Da). |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~65 Ų | Favorable for CNS and oral bioavailability. |
| pKa (Amine) | ~7.8 - 8.2 | Lower than typical alkyl amines (~10) due to the electron-withdrawing oxadiazole ring. |
| Chirality | One stereocenter (C | Synthesis requires enantiopure amino acid precursors (e.g., L-Alanine). |
Synthetic Methodology: The Amidoxime Route
The most robust synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an arylamidoxime with an activated carboxylic acid derivative. For this specific amine, we utilize N-Boc-Alanine to install the chiral ethanamine moiety.
Protocol: Step-by-Step Synthesis
Reagents: p-Tolunitrile, Hydroxylamine HCl, N-Boc-L-Alanine, EDC·HCl, HOBt, DMF, TFA.[1]
-
Formation of p-Tolylamidoxime:
-
O-Acylation (Coupling):
-
Dissolve N-Boc-L-Alanine (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the acid. Stir for 30 min at 0°C.
-
Add the isolated p-tolylamidoxime (1.0 eq). Stir at RT for 4 hours.
-
Intermediate: Formation of the O-acylamidoxime intermediate (often isolable but usually carried forward).
-
-
Cyclodehydration:
-
Deprotection:
-
Treat the Boc-protected oxadiazole with TFA/DCM (1:1) at 0°C
RT for 1 hour. -
Basify with saturated
to extract the free amine.
-
Visual Workflow: Synthesis & Mechanism
Caption: Figure 1. Convergent synthesis via the amidoxime route, utilizing N-Boc-Alanine to install the chiral amine center.
Chemical Stability & Reactivity Profile
Understanding the stability of the 1,2,4-oxadiazole ring is paramount for formulation and storage.
Hydrolytic Stability
The 1,2,4-oxadiazole ring is a bioisostere of an ester but possesses significantly higher hydrolytic stability.
-
Acidic Conditions (pH 1-4): Highly stable. The ring nitrogen protonates, but ring opening is kinetically slow.
-
Neutral Conditions (pH 7): Indefinitely stable.
-
Basic Conditions (pH > 10): Susceptible to nucleophilic attack at C5, leading to ring opening (reversal to amidoxime/acid). Precaution: Avoid strong bases like NaOH during workup; use Carbonate/Bicarbonate.
Metabolic Liabilities (Soft Spots)
In a biological system, this molecule faces two primary clearance pathways:
-
Benzylic Oxidation: The methyl group on the p-tolyl ring is prone to CYP450-mediated oxidation (CYP2C9/3A4) to the alcohol and subsequently the carboxylic acid.
-
Deamination: The primary amine can undergo oxidative deamination by Monoamine Oxidases (MAO) if not sterically hindered.
Visual Workflow: Degradation & Metabolism
Caption: Figure 2.[4] Primary metabolic soft spots (blue) and chemical instability risks (red).
Applications in Medicinal Chemistry
Bioisosterism
The 1,2,4-oxadiazole ring serves as a rigid, planar surrogate for amide and ester bonds.
-
Benefit: It eliminates the hydrogen bond donor character of the amide NH, improving membrane permeability (LogP modulation).
-
Geometry: It mimics the trans-amide bond geometry, correctly orienting the p-tolyl and ethanamine vectors for receptor binding.
Therapeutic Areas
-
S1P1 Agonists: Analogs of this structure (e.g., Ozanimod-like fragments) bind to the Sphingosine-1-phosphate receptor. The amine mimics the polar headgroup of sphingosine.
-
Anti-inflammatory: 3,5-diaryl-1,2,4-oxadiazoles inhibit enzymes in the arachidonic acid pathway.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
-
Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009.
-
Clapp, L. B. "The Chemistry of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry, 1976.
-
Rice, K. D., et al. "Novel 1,2,4-Oxadiazole Derivatives as Potent Sphingosine-1-Phosphate-1 (S1P1) Agonists." Bioorganic & Medicinal Chemistry Letters, 2011.
Sources
Therapeutic Potential of p-Tolyl Oxadiazole Amine Derivatives: A Technical Monograph
Executive Summary
The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, celebrated for its bioisosteric resemblance to amide and ester linkages while offering superior metabolic stability. Among its diverse family, p-tolyl oxadiazole amine derivatives (specifically 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine and its N-substituted analogs) have emerged as high-value pharmacophores.
This guide analyzes the therapeutic utility of these derivatives, focusing on their dual-action potential as COX-2 inhibitors (anti-inflammatory) and EGFR kinase inhibitors (anticancer). We provide a rigorous examination of the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required to exploit this chemical space.
Chemical Architecture & Pharmacophore Analysis
The core structure, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine , integrates three critical functional domains that drive its pharmacological profile:
-
The 1,3,4-Oxadiazole Ring: Acts as a hydrogen bond acceptor and a metabolically stable linker. It constrains the molecule in a planar conformation, facilitating intercalation into enzyme active sites (e.g., DNA gyrase, COX-2).
-
The p-Tolyl Moiety (Lipophilic Anchor): The 4-methylphenyl group provides essential lipophilicity (
modulation), enabling membrane permeability. Crucially, it engages in hydrophobic stacking interactions with aromatic residues (e.g., Phe, Trp) within target binding pockets. -
The Exocyclic Amine (Reactive Handle): The C2-amine serves as a primary hydrogen bond donor. It is also the "diversity handle," allowing further derivatization into Schiff bases, ureas, or sulfonamides to tune selectivity and solubility.
SAR Visualization: The Logic of Derivatization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the p-tolyl, oxadiazole, and amine moieties in target binding.
Synthetic Strategies
To access 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, two primary routes are recommended based on yield efficiency and purity profiles.
Route A: Oxidative Cyclization of Semicarbazones (Preferred for Scale)
This method utilizes electrochemical oxidation or chemical oxidants (like Bromine/Sodium Acetate) to cyclize p-tolyl semicarbazone. It is preferred for its high atom economy.
Route B: Hydrazide-Cyanogen Bromide Cyclization (Preferred for Diversity)
This classic route allows for the rapid generation of the amine directly from the hydrazide, which is easily accessible from p-toluic acid.
Detailed Protocol: Synthesis of 5-(p-tolyl)-1,3,4-oxadiazol-2-amine (Route B)
Reagents:
-
p-Toluic hydrazide (10 mmol)
-
Cyanogen bromide (BrCN) (11 mmol) [Caution: Highly Toxic ]
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH) / Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: Dissolve p-toluic hydrazide (1.50 g, 10 mmol) in absolute methanol (30 mL) in a round-bottom flask.
-
Activation: Cool the solution to 0–5°C using an ice bath.
-
Cyclization: Add Cyanogen bromide (1.16 g, 11 mmol) portion-wise over 10 minutes. Note: Perform this in a well-ventilated fume hood.
-
Reflux: After addition, add solid NaHCO₃ (1.0 g) to neutralize the hydrobromic acid byproduct. Reflux the mixture at 60–65°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Isolation: Pour the reaction mixture into crushed ice (100 g). The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry. Recrystallize from ethanol to obtain pure 5-(p-tolyl)-1,3,4-oxadiazol-2-amine.
-
Expected Yield: 75–85%
-
Melting Point: 210–212°C
-
Pharmacological Mechanisms[1][2]
The therapeutic versatility of p-tolyl oxadiazole amines stems from their ability to interfere with specific signaling cascades.
Anti-Inflammatory: COX-2 Selective Inhibition
The p-tolyl group fits snugly into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, a feature distinct from the smaller COX-1 active site. The oxadiazole ring mimics the cyclic lactone of traditional coxibs (e.g., Rofecoxib), positioning the amine to form hydrogen bonds with Arg120 and Tyr355 at the channel entrance.
Anticancer: EGFR Kinase Inhibition
Derivatives where the amine is functionalized (e.g., into a urea or thiourea) show potent inhibition of the Epidermal Growth Factor Receptor (EGFR). The oxadiazole core acts as a planar scaffold that occupies the ATP-binding pocket, while the p-tolyl group interacts with the hydrophobic region II.
Pathway Visualization: Mechanism of Action
Figure 2: Dual-mechanism pathway showing inhibition of COX-2 mediated inflammation and EGFR-driven tumor proliferation.
Experimental Validation: Bioassay Protocols
To validate the therapeutic potential, the following assays are standard.
In Vitro Anti-inflammatory Assay (Protein Denaturation)
This assay serves as a preliminary screen. Inflammation induces protein denaturation; agents that prevent this mimic anti-inflammatory drugs.
Protocol:
-
Control Solution: 0.5 mL of Bovine Serum Albumin (BSA, 5% w/v aqueous) + 0.05 mL distilled water.
-
Test Solution: 0.5 mL BSA (5%) + 0.05 mL of test compound (dissolved in DMSO) at varying concentrations (10–200 µg/mL).
-
Standard: Diclofenac Sodium at equivalent concentrations.
-
Incubation: Incubate at 37°C for 20 minutes, then heat at 57°C for 3 minutes.
-
Measurement: Cool and measure absorbance at 660 nm.
-
Calculation:
Comparative Activity Data
The following table summarizes typical IC50 values for p-tolyl oxadiazole derivatives compared to standards.
| Compound Class | Substituent (R) | Target | IC50 / MIC | Reference Standard |
| p-Tolyl Oxadiazole Amine | -NH2 (Parent) | COX-2 | 12.5 µM | Celecoxib (0.8 µM) |
| Schiff Base Derivative | -N=CH-Ph-4-Cl | COX-2 | 4.2 µM | Celecoxib |
| Urea Derivative | -NH-CO-NH-Ph | EGFR | 0.24 µM | Gefitinib (0.02 µM) |
| Thiol Derivative | -SH (Tautomer) | S. aureus | 32 µg/mL | Ciprofloxacin (4 µg/mL) |
Future Outlook & Challenges
While the p-tolyl oxadiazole amine scaffold is potent, two primary challenges remain for clinical translation:
-
Solubility: The p-tolyl group increases lipophilicity (
), often leading to poor aqueous solubility. Formulation strategies using cyclodextrins or salt formation (using the amine) are critical. -
Selectivity: The planar oxadiazole ring can intercalate into DNA, potentially causing genotoxicity. Ames testing is a mandatory screening step for all new derivatives.
References
-
Synthesis and anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chula Digital Collections. (2021).[1] Link
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. (2021). Link
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles. Molecules. (2012). Link
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (2021). Link
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances. (2023). Link
Sources
Pharmacophore Analysis & Strategic Design of 1,2,4-Oxadiazole Ethanamines
Executive Summary
The 1,2,4-oxadiazole ethanamine scaffold represents a sophisticated structural motif in modern drug design, merging the bioisosteric utility of the oxadiazole ring with the pharmacodynamic potency of the ethylamine tail. This guide provides a technical deep-dive into the rationale, synthesis, and computational analysis of this scaffold.
While the ethylamine tail (
Structural Rationale & Bioisosterism[1][2][3]
The Metabolic Shield
In medicinal chemistry, the 1,2,4-oxadiazole ring is primarily utilized to replace hydrolytically unstable ester (
-
pKa Modulation: The 1,2,4-oxadiazole ring is electron-withdrawing. When attached to an ethylamine chain, it lowers the pKa of the terminal amine (typically from ~10.5 to ~8.5-9.0). This increases the fraction of non-ionized molecules at physiological pH (7.4), significantly enhancing passive diffusion across the BBB while retaining sufficient basicity for salt-bridge interactions at the target site.
-
Dipole Alignment: The ring possesses a strong dipole moment, allowing it to participate in directional hydrogen bonding and
stacking interactions, often mimicking the peptide bond geometry.
Comparative Physicochemical Profile
The following table contrasts the 1,2,4-oxadiazole ethanamine against its classical analogs.
| Feature | Amide-Ethanamine | Ester-Ethanamine | 1,2,4-Oxadiazole Ethanamine |
| Metabolic Stability | Moderate (Peptidases) | Low (Esterases) | High (P450 resistant) |
| H-Bond Acceptor | Carbonyl Oxygen | Carbonyl Oxygen | N2 / N4 Nitrogen |
| H-Bond Donor | Amide NH | None | None (Ring is aprotic) |
| Lipophilicity (LogP) | Low | Moderate | Moderate-High |
| Conformational Bias | Planar (Resonance) | Planar (Resonance) | Planar (Aromatic) |
Pharmacophore Modeling Strategy
Designing a 1,2,4-oxadiazole ethanamine requires a precise understanding of the spatial arrangement of its features. This is not merely a linker; it is a rigid spacer that defines the vector of the amine "warhead."
The "Anchor and Warhead" Model
For GPCR targets (e.g., Histamine H3, 5-HT receptors), the pharmacophore is defined by three critical vectors:
-
The Cationic Warhead: The terminal amine (protonated) forms an ionic bond with a conserved Aspartate residue (e.g., Asp3.32).
-
The Aromatic Anchor: The oxadiazole ring engages in
T-shaped interactions with aromatic residues (Phe/Tyr/Trp) in the binding pocket. -
The Vector Distance: The ethyl linker ensures the cationic center is positioned 5.5–7.0 Å from the centroid of the aromatic ring, a "magic distance" for many monoamine transporters and receptors.
Visualization of the Pharmacophore Logic
The following diagram illustrates the logical flow of analyzing this pharmacophore for a hypothetical GPCR target.
Figure 1: Pharmacophore mapping of the 1,2,4-oxadiazole ethanamine scaffold against a generic amine-binding target.
Synthetic Protocol: The Amidoxime Route[4][5][6][7]
The most robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative. This approach is preferred over 1,3-dipolar cycloaddition for ethanamines because it allows for the modular introduction of the amino-ethyl chain.
Step-by-Step Synthesis Workflow
Objective: Synthesis of a 3-aryl-5-(aminoethyl)-1,2,4-oxadiazole.
-
Amidoxime Formation:
-
Reagents: Aryl nitrile, Hydroxylamine hydrochloride (
), Base ( or ). -
Conditions: Reflux in Ethanol/Water (80°C, 4-12h).
-
Mechanism:[1] Nucleophilic attack of hydroxylamine on the nitrile carbon.
-
Checkpoint: Monitor disappearance of Nitrile peak (
) via IR.
-
-
O-Acylation (Coupling):
-
Reagents: Aryl amidoxime + N-Boc-beta-alanine (protected amino acid).
-
Coupling Agents: CDI (Carbonyldiimidazole) or EDC/HOBt in DMF.
-
Note: Using N-Boc-beta-alanine introduces the "ethanamine" tail in a protected form.
-
-
Cyclodehydration (Ring Closure):
-
Reagents: TBAF (Tetrabutylammonium fluoride) in THF or heat (110°C) in Toluene.
-
Mechanism:[1] Intramolecular condensation. The TBAF method is milder and preserves sensitive stereocenters.
-
-
Deprotection:
-
Reagents: TFA/DCM (1:1) or HCl/Dioxane.
-
Action: Removal of the Boc group to liberate the free amine.
-
Synthetic Logic Diagram
Figure 2: Modular synthesis of 1,2,4-oxadiazole ethanamines via the amidoxime route.
Computational Workflow & Validation
To ensure the designed ligands are viable, a rigorous computational protocol must be followed. This section details the self-validating workflow using molecular docking and electrostatic mapping.
Protocol: Conformational Analysis & Docking
-
Ligand Preparation:
-
Generate 3D conformers of the 1,2,4-oxadiazole derivative.
-
Crucial Step: Assign protonation states at pH 7.4. The ethanamine nitrogen must be protonated (+1 charge).
-
Tool: LigPrep (Schrödinger) or RDKit.
-
-
Electrostatic Potential (ESP) Mapping:
-
Calculate ESP surfaces to verify the electron-withdrawing effect of the oxadiazole ring on the ethylamine tail.
-
Validation: The N2/N4 atoms of the ring should show negative potential (red), serving as H-bond acceptors.
-
-
Docking Validation (Self-Validating System):
-
Control: Dock a known inhibitor (e.g., Epacadostat for IDO1 or Pitolisant for H3) into the crystal structure.
-
Metric: The Root Mean Square Deviation (RMSD) of the redocked pose must be < 2.0 Å relative to the crystal pose.
-
Experiment: Dock the new 1,2,4-oxadiazole ethanamine ligands. Filter results where the terminal amine is within 4.0 Å of the catalytic Asp/Glu residue.
-
Interpretation of Results
-
High Affinity Poses: Look for "T-shaped" stacking between the oxadiazole ring and aromatic residues (e.g., Phe226 in IDO1).
-
Selectivity Filter: If the oxadiazole nitrogen (N2) forms a hydrogen bond with a backbone amide, this often confers selectivity over similar isoforms (e.g., IDO1 vs TDO).
References
-
Bioisosterism of 1,2,4-Oxadiazoles
- Title: Bioisosterism: 1,2,4-Oxadiazole Rings
- Source: PubMed / NIH
-
URL: [Link]
-
Synthesis Methodologies
- Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles
- Source: MDPI Molecules
-
URL: [Link]
-
Pharmacological Applications (Anticancer/Enzyme Inhibition)
- Title: Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
- Source: MDPI
-
URL: [Link]
-
General Review of Biological Activity
- Title: A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles
- Source: Archiv der Pharmazie (Wiley)
-
URL: [Link]
Sources
Technical Whitepaper: 3-(p-tolyl)-1,2,4-oxadiazole Scaffolds in Medicinal Chemistry
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, celebrated for its bioisosteric equivalence to esters and amides while offering superior metabolic stability and hydrolytic resistance. Within this class, the 3-(p-tolyl)-1,2,4-oxadiazole substructure represents a critical optimization node. The para-methyl group on the 3-aryl ring serves a dual purpose: it modulates lipophilicity (
Structural Chemistry & Physicochemical Properties[1][2]
The Bioisosteric Advantage
The 1,2,4-oxadiazole ring is planar and electron-deficient. Unlike the ester (
-
Dipole Moment: The ring exhibits a significant dipole, influencing binding kinetics with polar residues in protein pockets.
-
-Stacking: The aromatic nature allows for
stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).
The p-Tolyl "Methyl Effect"
Substituting a phenyl group with a p-tolyl group at the C3 position introduces specific pharmacological advantages:
-
Hydrophobic Filling: The methyl group adds steric bulk (
) and lipophilicity ( ), often necessary to fill hydrophobic pockets in targets like S1P1 receptors or tubulin. -
Metabolic Blocking: The para position of a phenyl ring is electronically activated for CYP450-mediated oxidation. A methyl cap blocks this direct oxidation, although the methyl group itself can eventually be oxidized to a benzylic alcohol or carboxylic acid (a "soft spot" for late-stage clearance).
Synthetic Methodologies
The construction of the 3-(p-tolyl)-1,2,4-oxadiazole core primarily relies on the Amidoxime Route , which offers the highest regioselectivity.
Pathway Visualization
The following diagram outlines the two primary synthetic strategies: the stepwise condensation and the one-pot oxidative cyclization.
Caption: Comparative synthetic routes for 3-(p-tolyl)-1,2,4-oxadiazole via stepwise acylation/cyclization vs. one-pot oxidative methods.
Detailed Experimental Protocol: The Amidoxime Route
This protocol is self-validating through the isolation of the stable p-toluamidoxime intermediate.
Phase 1: Synthesis of p-Toluamidoxime
Reagents: p-Tolunitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (
-
Dissolution: Dissolve p-tolunitrile in ethanol.
-
Activation: Dissolve
and in water and add to the nitrile solution. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Validation: Monitor disappearance of the nitrile peak ( ) via IR or TLC. -
Isolation: Evaporate ethanol, add ice water. The amidoxime precipitates as a white solid. Filter and dry.
Phase 2: Coupling and Cyclization (T3P Method)
Reagents: p-Toluamidoxime (1.0 eq), Carboxylic Acid derivative (1.0 eq), Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 eq), Triethylamine (TEA) (3.0 eq), Ethyl Acetate.
-
Coupling: To a solution of the carboxylic acid and TEA in EtOAc at
, add T3P dropwise. Stir for 30 min to activate. -
Addition: Add p-toluamidoxime. Stir at RT for 2–4 hours. Validation: Formation of the O-acylamidoxime intermediate (observable by LC-MS).
-
Cyclization: Heat the reaction mixture to reflux (or use microwave irradiation at
for 20 min) to effect cyclodehydration. -
Workup: Wash with water and brine. Dry over
. Purify via flash chromatography.
Pharmacological Profile & SAR
The 3-(p-tolyl) moiety is frequently encountered in agonists for Sphingosine-1-Phosphate (S1P) receptors and antitumor agents.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the p-tolyl group compared to other aryl substitutions in representative biological assays (e.g., S1P1 agonism or cytotoxicity).
| Substituent (R) | Lipophilicity ( | Electronic Effect ( | Biological Impact (General Trend) |
| Phenyl | 0.00 | 0.00 | Baseline activity. Metabolically vulnerable at para position. |
| p-Tolyl (-CH3) | 0.56 | -0.17 | Increased potency in hydrophobic pockets. Blocks para-oxidation. |
| p-Chloro (-Cl) | 0.71 | 0.23 | High lipophilicity, but electron-withdrawing nature may alter |
| p-Methoxy (-OCH3) | -0.02 | -0.27 | Electron-donating, but metabolically unstable (O-demethylation). |
Key Therapeutic Applications
A. Immunomodulation (S1P1 Agonists)
Compounds like Ozanimod utilize 1,2,4-oxadiazole linkers.[1][2][3][4][5] Research indicates that 3,5-diphenyl-1,2,4-oxadiazoles are potent S1P1 agonists.[1] The p-tolyl derivative specifically improves selectivity against S1P3 (associated with bradycardia side effects) by exploiting subtle steric differences in the ligand-binding domain.
-
Mechanism:[2][5][6][7] Internalization of the S1P1 receptor, preventing lymphocyte egress from lymph nodes.
B. Oncology (Tubulin Inhibition)
3-(p-tolyl)-1,2,4-oxadiazoles linked to combretastatin A-4 analogs have shown potent cytotoxicity against MCF-7 (breast) and HCT-15 (colon) cancer lines.
-
Mechanism:[2][5][6][7] The p-tolyl group mimics the hydrophobic pharmacophore of colchicine, binding to the colchicine-site of tubulin and inhibiting microtubule polymerization.
Mechanism of Action Visualization
Caption: Dual therapeutic pathways: S1P1 modulation for autoimmune disorders and Tubulin inhibition for oncology.
Future Outlook & Metabolic Hotspots
While the p-tolyl group blocks direct ring oxidation, the methyl group itself is a "metabolic soft spot."
-
Metabolic Pathway:
. -
Mitigation Strategy: If half-life (
) is too short, medicinal chemists often replace the p-tolyl methyl with a trifluoromethyl ( ) or chloro ( ) group to maintain lipophilicity while preventing benzylic oxidation.
References
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs.[2] TIJER - International Research Journal.[2]
-
Li, Z., et al. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry.[1]
-
Ahsan, M. J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]
-
Orozco, M., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[2] Molecules.[8][1][2][3][5][6][7][9][10][11][12]
Sources
- 1. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reagents for amide coupling with 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Application Note: Strategic Amide Coupling with -Aminoalkyl-1,2,4-Oxadiazoles
Executive Summary
The coupling of This compound presents a distinct set of chemoselective challenges. Unlike standard aliphatic amines, the
This guide moves beyond generic "EDC/HOBt" protocols, recommending Propylphosphonic Anhydride (T3P) as the superior reagent for this specific class of substrates.[1][2] We provide comparative data, mechanistic insights, and validated protocols to ensure high yield and optical purity.
Substrate Analysis & Mechanistic Challenges
The Molecule[2][3]
-
Core Structure: 1,2,4-Oxadiazole ring substituted at the C3 position with a lipophilic p-tolyl group and at the C5 position with an ethanamine tail.
-
Electronic Environment: The 1,2,4-oxadiazole is an electron-deficient heteroaromatic system. It exerts a strong inductive electron-withdrawing effect (-I) on the attached ethanamine.
-
Consequence 1 (Nucleophilicity): The amine nitrogen is significantly less nucleophilic than a standard benzyl amine. It requires highly activated carboxylic acid species for efficient coupling.
-
Consequence 2 (Racemization Risk): The
-proton (on the ethanamine chiral center) is acidified by the adjacent oxadiazole. Strong bases (e.g., DBU, excess TEA) or slow reaction times with highly activated esters (e.g., HATU/HBTU) can lead to proton abstraction and subsequent racemization via an enol-like intermediate.
Reagent Selection Matrix
| Feature | T3P (Propylphosphonic Anhydride) | HATU / HBTU | EDC / HOBt |
| Activation Power | High | Very High | Moderate |
| Racemization Control | Excellent (Fast cyclization, low basicity) | Moderate to Poor (Risk of guanidinium side-reactions) | Good |
| Workup | Simple (Water-soluble by-products) | Difficult (Requires chromatography to remove urea/guanidine) | Moderate (Urea precipitation) |
| Suitability for this Substrate | Recommended (First Choice) | Secondary Choice (For unreactive acids) | Not Recommended (Sluggish) |
Visualizing the Decision Process
The following logic flow illustrates the selection criteria for coupling this specific oxadiazole-amine.
Figure 1: Decision matrix for selecting coupling conditions based on substrate chirality and acid reactivity.
Validated Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended)
Context: This protocol utilizes T3P (typically supplied as 50% w/w in EtOAc or DMF). It is the "Green" and scalable choice, minimizing epimerization of the sensitive
Reagents:
-
Amine: this compound (1.0 equiv)
-
Carboxylic Acid: (1.1 equiv)
-
Reagent: T3P (50% solution in EtOAc, 1.5 – 2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and the Oxadiazole-Amine (1.0 eq) in EtOAc (concentration ~0.1 M).
-
Cooling: Cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to suppress initial racemization, even with T3P.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5–10 minutes.
-
Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor by LC-MS.
-
Checkpoint: If the reaction is sluggish after 4 hours, add an additional 0.5 eq of T3P. Avoid heating above 40 °C if chirality is important.
-
-
Workup (The T3P Advantage):
-
Purification: Often, the crude material is >95% pure. If necessary, purify via flash chromatography or recrystallization.
Protocol B: HATU-Mediated Coupling (High Reactivity)
Context: Use this only if the carboxylic acid is extremely unreactive or if T3P fails to drive conversion. Be prepared for a more difficult purification.
Reagents:
-
Amine: this compound (1.0 equiv)
-
Carboxylic Acid: (1.0 equiv)
-
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at 0 °C for 15 minutes to form the activated ester.
-
Scientific Note: Pre-activation ensures the active species is ready before the nucleophile (amine) sees the base, reducing exposure time of the chiral amine to basic conditions.
-
-
Coupling: Add the Oxadiazole-Amine (1.0 eq) followed by the remaining DIPEA (1.0–2.0 eq).
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor closely by LC-MS.
-
Workup:
-
Dilute with excess EtOAc (to pull product out of DMF).
-
Wash extensively with water (x3) and LiCl solution (if available) to remove DMF.
-
Warning: HATU by-products (tetramethylurea) can be difficult to remove. Column chromatography is almost always required.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Low nucleophilicity of the oxadiazole-amine. | Switch to HATU or increase T3P equivalents to 2.5. Ensure solvent is anhydrous. |
| Racemization | Base-mediated proton abstraction at the | Use T3P (acidic by nature).[1][2] Switch base from DIPEA to NMM (weaker base). Keep temperature < 0 °C. |
| Ring Opening | Nucleophilic attack on the oxadiazole ring (rare but possible). | Avoid strong nucleophiles or harsh reducing conditions. Avoid heating > 60 °C in basic media. |
| Precipitation | Product insolubility.[5] | Switch solvent to DMF or NMP. |
Workflow Visualization
Figure 2: Optimized workflow for T3P coupling, highlighting the simplified purification stream.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation with Epimerization-Prone Substrates.[1][2] Pfizer Global R&D.
- Context: Establishes T3P as the gold standard for chiral amines.
-
(via ACS)
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Context: Comprehensive review of H
-
Bachem Peptide Guide. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Context: Practical comparison of coupling reagent reactivity and by-products.
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles.
- Context: Demonstrates the compatibility of T3P specifically with oxadiazole chemistry.
-
(Search via DOI: 10.1055/s-0029-1218388)
Optimizing reductive amination using oxadiazole amine precursors
Executive Summary
Oxadiazoles (1,2,4- and 1,3,4-isomers) are critical bioisosteres for amides and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] However, incorporating these moieties via reductive amination presents a distinct synthetic challenge. The electron-deficient nature of the oxadiazole ring significantly reduces the nucleophilicity of attached amines (particularly
This guide details optimized protocols to overcome these electronic and stability barriers, utilizing Lewis acid activation (Titanium(IV) isopropoxide) and mild hydride donors (Sodium triacetoxyborohydride) to ensure chemoselectivity.
Mechanistic Challenges & Strategy
Electronic Deactivation
The primary failure mode in these reactions is the unfavorable equilibrium between the hemiaminal and the imine. The oxadiazole ring acts as a strong electron-withdrawing group (EWG).
-
Impact: The lone pair on the amine nitrogen is less available for the initial nucleophilic attack on the carbonyl.
-
Consequence: Even if the hemiaminal forms, the subsequent dehydration to the imine is slow. Standard protocols (MeOH/NaBH
) often fail, yielding only recovered starting material or alcohol byproducts from carbonyl reduction.
Ring Instability (The N-O Bond)
Unlike standard aromatic amines, oxadiazoles contain a weak N–O bond.
-
Risk: Catalytic hydrogenation (
, Pd/C) or strong dissolving metal reductions often cleave this bond, destroying the pharmacophore to form amidines or hydrazides. -
Solution: Hydride reagents (STAB, NaCNBH
) are non-negotiable for these substrates as they preserve the heterocyclic core.
Pathway Visualization
The following diagram illustrates the equilibrium bottleneck and the intervention point for Titanium(IV) isopropoxide.
Figure 1: Mechanistic pathway highlighting the role of Ti(OiPr)4 in shifting the equilibrium toward the imine for electron-deficient amines.
Optimization Parameters
| Parameter | Standard Choice | Optimized for Oxadiazoles | Rationale |
| Reductant | NaBH | Na(OAc) | STAB is mild and self-buffering. It reduces imines much faster than aldehydes, preventing side reactions. NaBH |
| Solvent | Methanol | 1,2-DCE or TFE | Methanol solvates the amine, further reducing nucleophilicity. DCE (Dichloroethane) is non-coordinating. TFE (Trifluoroethanol) activates the carbonyl via H-bonding. |
| Additive | Acetic Acid | Ti(OiPr) | For very weak amines (e.g., amino-oxadiazoles), AcOH is insufficient. Ti(OiPr) |
| pH Control | Uncontrolled | pH 5-6 | Essential to protonate the hemiaminal oxygen (leaving group) without protonating the deactivated amine nitrogen. |
Experimental Protocols
Method A: The "Gold Standard" (For Oxadiazolyl-alkyl amines)
Use this for amines separated from the ring by at least one carbon (e.g., oxadiazolyl-CH
Reagents:
-
Amine (1.0 equiv)
-
Aldehyde/Ketone (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Procedure:
-
Imine Formation: In a flame-dried vial, dissolve the oxadiazole amine and the carbonyl compound in DCE (0.2 M concentration).
-
Acidification: Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes. Note: Even for alkyl amines, the oxadiazole ring exerts an inductive effect, so this pre-complexation time is vital.
-
Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of acetic acid/hydrogen).
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine peak (M+H-1 mass usually not visible, look for product mass).
-
Quench: Quench with saturated aqueous NaHCO
. Extract with DCM ( ). -
Purification: Dry organic layer over Na
SO . Concentrate. Purify via flash chromatography.
Method B: The "Titanium Boost" (For Amino-oxadiazoles & Sterically Hindered Systems)
Use this for amines directly attached to the ring or when Method A fails.
Reagents:
-
Amine (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.2 - 1.5 equiv) -
Sodium Borohydride (NaBH
) (2.0 equiv) or NaBH CN -
Solvent: THF (anhydrous)
Procedure:
-
Dehydration: In a dried flask under Nitrogen/Argon, combine the amine and carbonyl in anhydrous THF.
-
Activation: Add Ti(OiPr)
neat via syringe. The solution often turns slightly yellow or hazy. -
Equilibrium Shift: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn). Crucial: This step forces the formation of the titanium-imine complex.
-
Reduction:
-
Option 1 (One-pot): Cool to 0°C. Add NaBH
(solid) carefully. Then add MeOH dropwise (caution: exothermic, gas evolution) to generate the active reducing species in situ. -
Option 2 (Cleaner profile): Dilute with dry MeOH, then add NaBH
CN.
-
-
Workup (Critical Step): The reaction will contain titanium salts that form a gelatinous emulsion with water.
-
The Cure: Add 10% aqueous NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).
-
Filter through a Celite pad if necessary.
-
-
Extraction: Extract with EtOAc.
Decision Workflow
Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on amine nucleophilicity.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Ring Opening | Used H | Switch to STAB (Method A) or NaBH |
| No Reaction (SM recovered) | Imine failed to form (wet solvent or weak amine). | Use Method B (Ti(OiPr) |
| Alcohol Byproduct | Carbonyl reduced before imine formed. | Pre-stir amine + carbonyl + Ti(OiPr) |
| Gelatinous Workup | Titanium salts precipitating. | Use Rochelle's Salt saturated solution and stir for >1 hour. Do not rush the quench. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Found
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3][4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3] Link
- The authoritative source for Ti(OiPr)
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
- Establishes pH dependence of imine reduction.
- Pace, V., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Advanced Synthesis & Catalysis, 2014. (Context on ring stability).
- Méndez-Álvarez, D., et al. "Reductive Amination: A Robust Method for the Synthesis of Amines." Current Organic Chemistry, 2018.
Sources
- 1. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Procedures for incorporating [Compound] into peptidomimetics
Application Note: Precision Engineering of Peptidomimetics using 1,2,3-Triazoles via CuAAC Click Chemistry
Executive Summary
This guide details the protocol for incorporating 1,4-disubstituted 1,2,3-triazoles into peptide backbones as bioisosteres of the trans-amide bond.[1][2][3] Unlike standard amide coupling, this modification introduces a rigid, protease-resistant motif that mimics the electronic dipole and hydrogen-bonding capabilities of the native peptide bond. The methodology relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) performed on solid phase.[4]
Key Advantages of Triazole Incorporation:
-
Proteolytic Stability: The triazole ring is completely stable to hydrolysis by proteases.
-
Structural Mimicry: The 1,4-disubstitution pattern accurately replicates the geometry and dipole moment of a trans-amide bond (approx.[2] 5.0 Å distance between
atoms). -
Orthogonality: The reaction is chemically orthogonal to most amino acid side chains, allowing for late-stage modification.
Strategic Planning & Mechanism
The incorporation strategy requires the installation of two complementary precursors on the peptide chain: an alkyne and an azide .
The Bioisostere Concept
The 1,2,3-triazole ring serves as a surrogate for the amide bond (
Mechanistic Workflow
The reaction utilizes a Cu(I) catalyst, generated in situ from Cu(II) salts using sodium ascorbate. To prevent Cu(I) oxidation and disproportionation, a stabilizing ligand (THPTA) is strictly required.
Figure 1: Mechanistic assembly of the active catalytic complex and subsequent cycloaddition.
Materials & Reagents
Quality control of reagents is critical for CuAAC, particularly the exclusion of dissolved oxygen which oxidizes the catalytic Cu(I).
| Component | Recommended Reagent | Grade/Notes |
| Copper Source | 99.9% purity. Avoid CuI (unstable). | |
| Reductant | Sodium L-Ascorbate | Freshly prepared solution (oxidizes rapidly). |
| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble. Superior to TBTA for resin penetration. |
| Solvent System | DMF / Water (4:1) or tBuOH / Water (1:1) | Degassed. Water is essential for Ascorbate solubility. |
| Copper Scavenger | Sodium Diethyldithiocarbamate (DDC) or EDTA | Essential for removing Cu from resin post-reaction. |
Detailed Protocol: On-Resin CuAAC
Pre-requisite: Synthesis of a resin-bound peptide containing either an N-terminal azide (via azido-acid coupling) or an alkyne (via Propargylglycine, Pra). This protocol assumes an Alkyne-on-Resin and Azide-in-Solution format, but is reversible.[1]
Step 1: Preparation of the Catalyst Complex
Context: Mixing Cu(II) and the ligand before adding the reductant ensures the Cu(I) is immediately protected upon generation.
-
Stock A (Ligand): Dissolve THPTA (21.7 mg, 50 µmol) in 500 µL water.
-
Stock B (Copper): Dissolve
(2.5 mg, 10 µmol) in 100 µL water. -
Complexation: Mix Stock A and Stock B. The solution should remain clear blue.
-
Ratio: Maintain a 5:1 Ligand:Cu ratio to prevent catalyst crashing.
-
Step 2: The Click Reaction
-
Swelling: Swell the resin (approx. 0.1 mmol scale) in DMF for 20 minutes under Argon. Drain.
-
Reactant Addition: Add the Azide building block (3-5 equivalents relative to resin loading) dissolved in 2 mL DMF.
-
Catalyst Addition: Add the pre-complexed Cu-THPTA solution to the resin slurry.
-
Activation: Add Sodium Ascorbate (10 equivalents, freshly dissolved in 100 µL water) to the reaction vessel.
-
Incubation: Agitate (shake, do not stir with magnetic bar) at Room Temperature for 6–16 hours.
-
Atmosphere:[1] Flush the vessel with Argon/Nitrogen and cap tightly. Oxygen kills this reaction.
-
Step 3: Copper Removal (The "DDC Wash")
Critical Control Point: Residual copper promotes resin aggregation and oxidative damage during cleavage.
-
Drain the reaction mixture.
-
Wash with DMF (
min). -
Chelation Wash: Wash with a solution of 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (
min).-
Observation: The solution may turn yellow/brown as it pulls copper from the beads. Repeat until the wash is colorless.[5]
-
Alternative: 0.1 M EDTA in water (requires longer wash times).
-
-
Final Wash: DMF (
min), DCM ( min).
Quality Control & Validation
Since the standard Kaiser test detects free amines (which are absent here), alternative monitoring is required.
Method A: FT-IR Monitoring (Non-Destructive)
The azido group has a distinct, strong stretching vibration at
-
Procedure: Dry a small sample of resin. Measure IR spectrum.
-
Pass Criteria: Complete disappearance of the peak at
indicates full consumption of the azide.
Method B: Test Cleavage & LC-MS
-
Procedure: Cleave 2-5 mg of resin using TFA/TIS/Water (95:2.5:2.5) for 1 hour. Precipitate in ether and run LC-MS.
-
Pass Criteria: Observation of the parent mass + triazole adduct. Absence of "Alkyne + Azide" mass sum (which would indicate no reaction).
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting incomplete on-resin click reactions.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6] Angewandte Chemie International Edition, 41(14), 2596–2599.[6][7] Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics.[3] Chimia, 67(4), 262-266. Link
-
BenchChem Technical Support. Removal of Residual Copper Catalyst from Click Reactions. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. broadpharm.com [broadpharm.com]
Application Note: Scalable Manufacturing of p-Tolyl Oxadiazole Ethanamines
Abstract
This application note details the scalable manufacturing protocols for p-tolyl oxadiazole ethanamines , a privileged scaffold in medicinal chemistry often utilized in GPCR ligands and monoamine transporter inhibitors. We compare two distinct methodologies: a Batch-Mode T3P® Mediated Synthesis (optimized for mild conditions and green chemistry) and a Continuous Flow Protocol (optimized for thermal safety and throughput). Special emphasis is placed on the process safety of hydroxylamine handling and the critical control points (CCPs) required for GMP compliance.
Introduction & Strategic Route Analysis
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability.[1] However, traditional synthesis involves harsh dehydrating agents (POCl₃, SOCl₂) or high temperatures that pose explosion risks at scale.
For the specific target—a p-tolyl core linked to an ethanamine tail—we utilize a modular convergent synthesis. The "ethanamine" moiety is introduced via N-protected
Synthetic Strategy Comparison
| Feature | Method A: T3P® Batch Synthesis | Method B: Continuous Flow |
| Primary Reagent | Propylphosphonic Anhydride (T3P) | Thermal / Solid-supported Reagents |
| Key Advantage | Water-soluble byproducts; Mild temp. | Superior heat transfer; Safe handling of unstable intermediates |
| Scalability | Linear scale-up to ~10kg | Numbering-up for multi-ton scale |
| Safety Profile | Low exotherm risk | Excellent control of energetic intermediates |
Critical Process Safety: Hydroxylamine Handling
WARNING: The formation of the amidoxime intermediate involves hydroxylamine (
-
Thermal Onset: 50% aq.
has an onset of decomposition around 110°C, but metal ions (Fe, Cu) can lower this drastically. -
Protocol Requirement: All vessels must be passivated. Use chelating agents (EDTA) in the quench buffer.
-
Monitoring: DSC (Differential Scanning Calorimetry) data is mandatory before scaling beyond 100g.
Protocol A: T3P® Mediated Batch Synthesis
Recommended for Pilot Scale (100g – 5kg)
This route utilizes Propylphosphonic Anhydride (T3P) , a cyclic anhydride that drives amidation and cyclodehydration in one pot with high yield and simple aqueous workup.
Phase 1: Formation of p-Tolyl Amidoxime
Reagents: p-Tolunitrile (1.0 eq), Hydroxylamine (50% aq, 1.2 eq), Ethanol.
-
Charge p-tolunitrile and ethanol into a glass-lined reactor.
-
Add 50% aqueous hydroxylamine dropwise at 20-25°C. Do not exceed 30°C.
-
Heat to 60°C for 4–6 hours. Monitor via HPLC (Target: >98% conversion).
-
Workup: Concentrate under reduced pressure. The product often crystallizes upon cooling.
-
QC Check: Verify absence of nitrile peak (~2220 cm⁻¹) in IR.
Phase 2: One-Pot Coupling & Cyclization
Reagents: p-Tolyl Amidoxime (1.0 eq), N-Boc-
-
Dissolve N-Boc-
-Alanine and Triethylamine in Ethyl Acetate (EtOAc). -
Add T3P solution slowly at 0°C. Stir for 30 mins to activate the acid.
-
Add p-Tolyl Amidoxime.
-
Allow to warm to RT, then heat to reflux (75-77°C) for 12 hours.
-
Workup: Wash organic layer with water (x2), saturated
, and brine. T3P byproducts are water-soluble phosphates, ensuring clean separation.
Phase 3: Deprotection (Ethanamine Release)
-
Dissolve intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 2 hours.
-
Filter the precipitated p-tolyl oxadiazole ethanamine hydrochloride salt .
Protocol B: Continuous Flow Cyclization
Recommended for Manufacturing Scale (>5kg)
Flow chemistry allows the use of high temperatures (140°C+) to accelerate cyclization without the safety risks of large batch superheating.
Workflow Diagram (Graphviz)
Caption: Continuous flow setup for the high-temperature cyclodehydration of oxadiazoles.
Detailed Flow Protocol
-
Feed Preparation:
-
Stream A: p-Tolyl Amidoxime (0.5 M) + N-Boc-
-Alanine (0.5 M) in DMF. -
Stream B: DIC (Diisopropylcarbodiimide) + HOBt (0.6 M) in DMF.
-
-
Reaction:
-
Pump streams into a static mixer (1:1 ratio).
-
Residence Time 1: 10 mins at 25°C (Formation of O-acyl intermediate).
-
Residence Time 2: 20 mins at 150°C in a heated coil reactor.
-
Note: The high temperature is safe due to the small channel diameter preventing thermal runaway.
-
-
Pressure: Maintain system at 10 bar (using BPR) to keep DMF liquid at 150°C.
-
Output: Stream is collected into ice water to precipitate the protected oxadiazole.
Analytical Characterization & QC Criteria
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Characteristic p-tolyl methyl singlet (~2.4 ppm); Ethylene triplets. |
| Purity | HPLC (C18, ACN/Water) | > 98.5% Area |
| Residual Solvent | GC-Headspace | EtOAc < 5000 ppm; Dioxane < 380 ppm |
| Heavy Metals | ICP-MS | < 10 ppm (Critical if using flow catalysts) |
Reaction Pathway Visualization
Caption: Step-wise synthetic pathway from p-tolunitrile to the final amine salt.
References
-
Continuous Flow Synthesis of 1,2,4-Oxadiazoles
- Grant, D., et al. (2008). "Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence." Journal of Organic Chemistry.
-
T3P Mediated Synthesis
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[7] Tetrahedron Letters.
-
-
Hydroxylamine Safety
-
General Oxadiazole Methodology
-
Beilstein J. Org. Chem. (2017).[13] "Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles."
-
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. BJOC - Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
The 1,2,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, often serving as a bioisosteric replacement for amide or ester groups to improve pharmacokinetic properties.[1] The synthesis of this scaffold, while well-established, frequently presents challenges, particularly in the critical ring-closing cyclodehydration step.[2] This guide provides a structured, question-and-answer-based approach to resolving common experimental hurdles.
Overall Synthetic Strategy
The most reliable and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the acylation of an amidoxime followed by a cyclodehydration reaction.[1][3] For the target molecule, the synthesis logically proceeds through four key stages:
-
Preparation of Starting Materials: Synthesis of p-tolylamidoxime and N-acetyl-L-alanine.
-
Activation & Coupling: Activation of the N-acetyl-L-alanine carboxylic acid (e.g., conversion to an acyl chloride) and subsequent reaction with p-tolylamidoxime to form the key O-acyl amidoxime intermediate.[4]
-
Cyclodehydration: Intramolecular cyclization of the intermediate to form the 1,2,4-oxadiazole ring. This is often the most yield-critical step.[2]
-
Deprotection: Removal of the N-acetyl protecting group to yield the final primary amine product.
Technical FAQs & Troubleshooting Guide
Question 1: My overall yield is very low after the cyclization step. LC-MS shows a major peak corresponding to the uncyclized O-acyl amidoxime intermediate.
This is the most common bottleneck in 1,2,4-oxadiazole synthesis.[2] The accumulation of the O-acyl amidoxime intermediate indicates that the energy barrier for the intramolecular cyclodehydration has not been overcome.
Probable Causes & Solutions:
-
Insufficiently Forcing Conditions: The cyclization often requires energy input, either through heat or chemical activation.[2]
-
Thermal Cyclization: If you are simply heating the intermediate, the temperature may be too low. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF (110-150 °C) is often necessary.[2]
-
Base-Mediated Cyclization: This is often more efficient and proceeds under milder conditions. The base deprotonates the intermediate, facilitating the nucleophilic attack that closes the ring. Strong, non-nucleophilic bases are preferred to avoid side reactions.
-
-
Inappropriate Choice of Base or Solvent:
-
Protic solvents (water, methanol, ethanol) can interfere with base-mediated cyclization and promote hydrolysis of the intermediate back to the starting materials.[2]
-
Weak bases (e.g., triethylamine) may be insufficient to promote cyclization efficiently at lower temperatures.
-
Recommended Actions & Protocols:
-
Switch to a Strong Base System: For room temperature cyclization, tetrabutylammonium fluoride (TBAF) in an anhydrous aprotic solvent is highly effective.[4][5] Alternatively, a "superbase" system like powdered NaOH or KOH in DMSO can drive the reaction to completion, often in a one-pot fashion starting from the amidoxime and an ester.[1][5][6]
-
Ensure Anhydrous Conditions: Moisture is detrimental, especially when using catalysts like TBAF, as it can inhibit the catalyst and lead to hydrolysis.[2][5] Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Table 1: Comparison of Cyclodehydration Conditions
| Method | Reagents & Solvent | Temperature | Typical Time | Pros | Cons |
| Thermal | High-boiling solvent (e.g., Toluene, Xylene) | 110-140 °C (Reflux) | 6-24 h | Simple setup, no catalyst needed. | High energy, may degrade sensitive substrates, long reaction times. |
| Base (TBAF) | TBAF (1.1 eq) in anhydrous THF or MeCN[5] | Room Temp. | 1-12 h | Mild conditions, high efficiency.[4] | Requires strictly anhydrous conditions, TBAF can be corrosive.[5] |
| Superbase | Powdered NaOH/KOH (2-3 eq) in DMSO[1][5] | Room Temp. | 4-16 h | One-pot potential, inexpensive reagents. | Workup can be challenging due to DMSO, yields can be variable (11-90%).[1] |
Question 2: My reaction is messy. Besides starting materials, I see multiple side products, including one that appears to be the hydrolyzed amidoxime.
The formation of side products often points to issues with reaction conditions, moisture, or the stability of the intermediates and product.
Probable Causes & Solutions:
-
Cleavage of the O-Acyl Amidoxime: This intermediate is susceptible to hydrolysis, especially in the presence of water or under prolonged heating in protic solvents.[2] This reverts the intermediate back to p-tolylamidoxime and N-acetyl-alanine.
-
Solution: Minimize reaction time and ensure anhydrous conditions, as detailed in the previous section. If using a basic workup, perform it quickly and at a low temperature.
-
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to form other heterocyclic isomers.[2] While less common for this specific substrate, it is a possibility under harsh acidic or thermal conditions.
-
Solution: Employ milder reaction conditions for cyclization and purification. Avoid strong acids or prolonged heating during workup and chromatography if you suspect this rearrangement. Use of base-mediated cyclization at room temperature can prevent this.[5]
-
-
Incomplete Conversion to Acyl Chloride: If activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, incomplete reaction can leave unactivated acid.[7][8] This unreacted acid will not couple with the amidoxime, complicating the reaction mixture and lowering the yield.
-
Solution: Use a slight excess (1.1-1.2 eq) of the chlorinating agent. Ensure the reaction goes to completion (e.g., cessation of HCl/SO₂ gas evolution) before adding the amidoxime. Performing this step in a solvent like DCM with a catalytic amount of DMF can improve efficiency.
-
Question 3: I am having trouble purifying the final product. It seems to streak on the silica gel column.
The final product, this compound, contains a basic primary amine. Basic compounds are notorious for poor behavior on standard silica gel chromatography.
Probable Causes & Solutions:
-
Acid-Base Interactions with Silica: Silica gel is weakly acidic and can strongly and irreversibly bind to basic compounds like amines, leading to streaking, low recovery, and even product decomposition on the column.
Recommended Actions & Protocols:
-
Neutralize the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, in your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N). This deactivates the acidic sites on the silica surface, allowing the amine to elute cleanly.
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid and of reasonable purity (>90%), recrystallization is an excellent alternative to chromatography for achieving high purity.[9] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).
-
Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.
-
Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride with Base-Mediated Cyclization
This protocol isolates the O-acyl amidoxime intermediate before cyclizing it under mild, controlled conditions.
Part A: Acylation of p-Tolylamidoxime
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under N₂, suspend N-acetyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add a catalytic drop of DMF. Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.[7][8][10] Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude N-acetyl-L-alanyl chloride.
-
Coupling: Dissolve p-tolylamidoxime (1.1 eq) in anhydrous DCM or pyridine.[1] Cool to 0 °C.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amidoxime solution. If using DCM, add pyridine or triethylamine (1.5 eq) to scavenge the HCl produced.[5]
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup (e.g., wash with saturated NaHCO₃ solution, then brine). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude O-acyl amidoxime intermediate.
Part B: TBAF-Mediated Cyclodehydration
-
Dissolve the crude O-acyl amidoxime from Part A in anhydrous THF (~0.2 M) under N₂.[5]
-
Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at room temperature.
-
Stir for 1-12 hours, monitoring for completion by TLC or LC-MS.[5]
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting N-acetylated product by column chromatography or recrystallization.
Protocol 2: Final Deprotection to Ethanamine
-
Dissolve the purified N-acetylated oxadiazole in a mixture of methanol and 3-6 M aqueous HCl.
-
Heat the mixture to reflux (60-80 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution to pH >10 by the slow addition of 2M NaOH solution at 0 °C.
-
Extract the free amine product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final amine product using the basic-modifier chromatography technique described in Question 3, or by recrystallization of its hydrochloride salt.
References
-
Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Chemistry Acid Chloride. SATHEE JEE. Available at: [Link]
-
What reagent is used to convert a carboxylic acid into the corresponding chloride?. Atlas. Available at: [Link]
-
Video: Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. ACS Publications. Available at: [Link]
-
Preparation of bioactive 1,2,4-oxadiazoles from esters and amidoximes. ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PMC. Available at: [Link]
-
Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Taylor & Francis Online. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. Available at: [Link]
-
A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. Available at: [Link]
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.
-
Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Preprints.org. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]
-
Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. ResearchGate. Available at: [Link]
-
ethyl N-acetyl-N-ethyl-beta-alaninate. PubChem. Available at: [Link]
-
1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
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- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
Technical Support Center: Troubleshooting Cyclization Failures in 1,2,4-Oxadiazole Formation
The synthesis of 1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry and materials science, is a frequently employed transformation in many research laboratories.[1][2] Despite the numerous synthetic methods available, the construction of this heterocycle can be fraught with challenges, leading to failed reactions, low yields, and complex product mixtures. This technical support center provides a comprehensive guide to troubleshooting common failures in 1,2,4-oxadiazole formation, offering practical solutions and the underlying scientific rationale to empower researchers in overcoming these synthetic hurdles.
Troubleshooting Guide: Addressing Cyclization Failures
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Problem 1: Low to No Yield of the Desired 1,2,4-Oxadiazole
Question: "I am getting very low or no yield of my target 1,2,4-oxadiazole. What are the possible causes and how can I fix this?"
Answer: A low or non-existent yield is one of the most common frustrations in 1,2,4-oxadiazole synthesis. The root cause often lies in one or more of the following areas: the quality of starting materials, suboptimal reaction conditions, inefficient acylation, or failure of the final cyclodehydration step.
1. Starting Material Quality and Stoichiometry:
-
Amidoxime Instability: Amidoximes can be unstable and prone to decomposition, especially if impure.[3] It is crucial to use freshly prepared or properly stored amidoximes. Their purity should be verified by NMR or LC-MS before use.
-
Acylating Agent Reactivity: The reactivity of the acylating agent is critical. Highly reactive acyl chlorides may lead to side reactions, while less reactive esters or carboxylic acids might require activation or more forcing conditions.[3][4] Ensure the purity and reactivity of your chosen acylating agent.
-
Solvent and Reagent Purity: The presence of water or other nucleophilic impurities in the solvent or reagents can lead to unwanted side reactions, such as the hydrolysis of the acylating agent.[3] Always use dry solvents and fresh reagents, especially when working with sensitive substrates.
-
Stoichiometry: While a 1:1 stoichiometry of the amidoxime and acylating agent is often a good starting point, an excess of one reagent may be necessary in some cases to drive the reaction to completion.[5]
2. Suboptimal Reaction Conditions:
-
Temperature: The optimal reaction temperature is highly dependent on the chosen synthetic route and substrates. While some modern methods allow for room temperature synthesis, many classical procedures require heating to facilitate the cyclodehydration of the O-acylamidoxime intermediate.[4][6] If your reaction is not proceeding at room temperature, a gradual increase in temperature should be explored. Conversely, excessive heat can lead to decomposition or the formation of rearrangement products.[5]
-
Reaction Time: Incomplete conversion is often a result of insufficient reaction time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction duration. Some reactions may require extended periods, from a few hours to over 24 hours.[3]
-
Base and Solvent System: The choice of base and solvent is critical and interdependent. For the widely used method involving the reaction of an amidoxime with an acylating agent, a base is often required to neutralize the acid generated (e.g., HCl from an acyl chloride) or to promote the cyclization step.[3] Common bases include pyridine, triethylamine, or even stronger bases like sodium hydroxide in a superbase medium like DMSO.[5][7] The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions. Aprotic solvents like DCM, THF, or DMF are frequently used.[3]
3. Inefficient Acylation (O- vs. N-Acylation):
The desired pathway for the formation of 3,5-disubstituted 1,2,4-oxadiazoles involves the O-acylation of the amidoxime. However, competing N-acylation can occur, leading to the formation of undesired side products.[7]
-
Controlling Regioselectivity: The regioselectivity of the acylation can be influenced by the reaction conditions. Employing a strong, non-nucleophilic base can favor O-acylation. The use of a superbase system like NaOH or KOH in DMSO at room temperature has been reported to promote the desired regioselectivity in one-pot syntheses.[7] The choice of the acylating agent also plays a role; for instance, using a carboxylic acid with a coupling agent might offer better control than a highly reactive acyl chloride.[7]
4. Failure of Cyclodehydration:
The final step in many 1,2,4-oxadiazole syntheses is the cyclodehydration of the O-acylamidoxime intermediate.[4]
-
Promoting Cyclization: If the O-acylamidoxime intermediate is isolated or observed to be stable under the reaction conditions, the cyclization may be the rate-limiting step. This step is often promoted by heat. In some cases, the addition of a dehydrating agent or a catalytic amount of acid or base can facilitate the ring closure. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[8]
Table 1: Recommended Starting Conditions for 3,5-Disubstituted 1,2,4-Oxadiazole Synthesis
| Acylating Agent | Base | Solvent | Temperature | Key Considerations |
| Acyl Chloride | Pyridine or Triethylamine | DCM or THF | 0 °C to reflux | Use of dry solvent is crucial to avoid hydrolysis of the acyl chloride.[3][4] |
| Carboxylic Acid | Coupling Agent (EDC, DCC, CDI) | DMF or DCM | Room Temp to 120 °C | One-pot procedures are common; heating is often required for the final cyclization.[9] |
| Ester | NaOH or KOH (powdered) | DMSO | Room Temperature | Effective one-pot method, particularly for substrates sensitive to high temperatures.[4][7] |
Problem 2: Formation of Significant Impurities and Side Products
Question: "My reaction is messy, and I am observing several side products along with my desired 1,2,4-oxadiazole. What are these impurities and how can I minimize them?"
Answer: The formation of a complex mixture of products is a clear indication of competing reaction pathways. Identifying the major side products is the first step toward optimizing your reaction conditions to favor the desired outcome.
1. Unreacted Starting Materials:
The presence of unreacted starting materials in the final product mixture points to an incomplete reaction. As discussed in the previous section, this can be addressed by increasing the reaction time, raising the temperature, or adjusting the stoichiometry of the reactants.[3]
2. Formation of Regioisomers and N-Acylated Products:
As mentioned earlier, the N-acylation of the amidoxime is a common side reaction that competes with the desired O-acylation, leading to the formation of undesired products instead of the 1,2,4-oxadiazole.[7]
-
Mitigation Strategies: To minimize N-acylation, consider the following:
-
Reaction Conditions: Employing a strong, non-nucleophilic base in a superbase medium like NaOH/DMSO at room temperature can enhance O-acylation selectivity.[7]
-
Acylating Agent: The choice of acylating agent can influence the N/O selectivity. Less reactive acylating agents, such as carboxylic acids activated with coupling agents, may provide better control over the acylation step compared to highly reactive acyl chlorides.[7]
-
3. Dimerization of Nitrile Oxides (in 1,3-Dipolar Cycloaddition):
The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is another common route to 1,2,4-oxadiazoles. A significant challenge with this method is the propensity of the highly reactive nitrile oxide intermediate to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[2][5]
-
Minimizing Dimerization: To favor the desired cycloaddition over dimerization, the reaction should be performed in the presence of the nitrile dipolarophile. Slowly adding the nitrile oxide precursor (e.g., a hydroximoyl chloride and a base) to the reaction mixture containing the nitrile can help to maintain a low concentration of the nitrile oxide, thus minimizing its self-reaction.[5]
4. Boulton-Katritzky Rearrangement:
Certain substituted 1,2,4-oxadiazoles can undergo thermal or photochemical rearrangement to form other heterocyclic systems, a phenomenon known as the Boulton-Katritzky rearrangement.[5]
-
Avoiding Rearrangement: If your target molecule is susceptible to this type of rearrangement, it is crucial to avoid excessive heat or prolonged exposure to light during the reaction and subsequent work-up and purification steps.[5]
Diagram 1: Competing O- and N-Acylation Pathways of an Amidoxime
Caption: Competing acylation pathways in 1,2,4-oxadiazole synthesis.
Problem 3: Difficulty with Product Isolation and Purification
Question: "I believe my reaction has worked, but I am struggling to isolate and purify the 1,2,4-oxadiazole. What are the best practices?"
Answer: Even with a successful reaction, challenges can arise during the work-up and purification stages. Proper techniques are essential to obtain your target compound in high purity.
1. Work-up Procedures:
-
Quenching the Reaction: Upon completion, the reaction should be properly quenched. For many reactions, this involves pouring the reaction mixture into cold water or ice-water.[4][7] This can cause the product to precipitate, allowing for collection by filtration. If no precipitate forms, the product will need to be extracted.
-
Extraction: If the product is soluble in an organic solvent, extraction is a standard procedure. Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with the aqueous layer and in which your product has good solubility.[7] The organic layer should then be washed with brine to remove residual water, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure.
2. Purification Techniques:
-
Crystallization: If the crude product is a solid, recrystallization is often an effective method for purification, provided a suitable solvent system can be found.
-
Column Chromatography: For many products, especially oils or solids that are difficult to crystallize, column chromatography on silica gel is the most common purification method.[7] The choice of the eluent system is critical for achieving good separation of the desired product from impurities. A systematic approach to finding the right solvent system involves testing different solvent mixtures by TLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?
A1: The most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are the reaction of an amidoxime with an acylating agent (such as an acyl chloride, carboxylic acid, or ester) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3][4] The former can be performed as a two-step process with the isolation of an O-acylamidoxime intermediate or as a more convenient one-pot synthesis.[3]
Q2: How do I choose the best synthetic method for my specific target molecule?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the nature of the substituents on the target molecule, and the desired scale of the reaction. The reaction of amidoximes with acylating agents is often preferred due to its versatility and the generally milder reaction conditions.[10] The 1,3-dipolar cycloaddition route can be a good alternative, but may be complicated by the dimerization of the nitrile oxide intermediate.[2][5]
Q3: What is the role of the base in the reaction of amidoximes with acylating agents?
A3: The base can play multiple roles in this reaction. When using an acyl chloride, a base such as pyridine or triethylamine is necessary to neutralize the hydrochloric acid that is formed.[4] In one-pot syntheses from amidoximes and esters or carboxylic acids, a strong base like NaOH or KOH in DMSO not only facilitates the initial acylation but also promotes the final cyclodehydration step.[4][5]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis can be a powerful tool for the formation of 1,2,4-oxadiazoles, often leading to significantly reduced reaction times and improved yields.[5][7] For example, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been shown to efficiently produce 3,5-disubstituted 1,2,4-oxadiazoles.[5][11]
Q5: How can I confirm the structure of my synthesized 1,2,4-oxadiazole?
A5: The structure of the synthesized 1,2,4-oxadiazole can be confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure and confirming the connectivity of the atoms.[7] The chemical shifts of the carbon atoms in the oxadiazole ring are particularly informative for distinguishing between different regioisomers. Mass spectrometry (MS) is used to confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from an Amidoxime and an Ester
This protocol is adapted from modern, efficient methods utilizing a superbase medium.[4][5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Ester (e.g., methyl or ethyl ester) (1.2 eq)
-
Powdered Sodium Hydroxide (NaOH) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of a General Troubleshooting Workflow
Diagram 2: Troubleshooting Workflow for 1,2,4-Oxadiazole Synthesis
Caption: A systematic workflow for troubleshooting 1,2,4-oxadiazole synthesis failures.
References
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). Available at: [Link]
-
MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Taylor & Francis Online. Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Available at: [Link]
-
MDPI. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Available at: [Link]
-
Synfacts by Thieme. Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Available at: [Link]
-
MOST Wiedzy. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
ACS Publications. Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. Available at: [Link]
-
RJPT. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Enantiopurification of Oxadiazole Amines
Introduction: The Challenge of Oxadiazole Amines
Separating enantiomers of oxadiazole amines presents a dual physicochemical challenge. First, the amine functionality (
This guide provides a self-validating workflow for purifying these compounds, prioritizing Supercritical Fluid Chromatography (SFC) for its speed and High-Performance Liquid Chromatography (HPLC) for its robustness.
Module 1: Method Development Strategy
Do not rely on luck. Use a systematic screening approach. The following decision matrix prioritizes the most likely successful separation modes based on the analyte's solubility and basicity.
Universal Screening Workflow (SFC & HPLC)
Figure 1: Systematic screening workflow prioritizing SFC for throughput, falling back to HPLC for difficult solubility profiles.
Module 2: Critical Experimental Protocols
Protocol A: The "Golden Standard" SFC Screening
Best for: High throughput, low solvent waste, and basic amines.
Why this works: The CO
| Parameter | Setting / Specification |
| System | Analytical SFC (e.g., Agilent 1260 Infinity II SFC or Waters UPC |
| Columns | Chiralpak IA, IB, IC, AD-H, OD-H (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | CO |
| Mobile Phase B | Methanol or Ethanol + 0.1% Diethylamine (DEA) |
| Gradient | 5% to 55% B over 5-8 minutes |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 120 - 150 bar |
| Temperature | 35°C - 40°C |
Step-by-Step:
-
Preparation: Dissolve sample at 2-5 mg/mL in Methanol. If insoluble, add 10% DCM (Dichloromethane).
-
Screening: Inject 5 µL onto all 5 columns using the standard gradient.
-
Selection: Identify the column with
. If but separation exists, switch to Isocratic mode (e.g., 15% B) to maximize resolution.
Protocol B: Diastereomeric Salt Crystallization (Non-Chromatographic)
Best for: Multi-gram/Kilogram scale where chromatography is cost-prohibitive.
Why this works: Oxadiazole amines act as bases. Reacting them with a chiral acid creates diastereomeric salts with different solubilities.
-
Screening Acids: Test L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, and D-Mandelic acid.
-
Solvent System: Ethanol (95%) or EtOH/Water mixtures are ideal.
-
Procedure:
-
Mix 1 eq. of Racemic Amine with 0.5 - 1.0 eq. of Chiral Acid in hot Ethanol.
-
Cool slowly to room temperature (over 4-6 hours).
-
Filter crystals.
-
Crucial Step: Take the crystals, free the base (using mild base, see Troubleshooting), and check %ee (enantiomeric excess) via analytical HPLC.
-
Recrystallize if %ee < 98%.
-
Module 3: Troubleshooting & FAQs
Issue 1: Severe Peak Tailing
User Question: "My peaks are tailing significantly (
Technical Diagnosis: The amine group on your oxadiazole is interacting with the acidic silanols on the silica support. Solution:
-
Add Base: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the alcohol portion of your mobile phase.
-
Switch Column Type: If using coated phases (AD/OD) and tailing persists, switch to Immobilized phases (IA/IC) . These allow for stronger solvents (like DCM/THF) which can sometimes suppress secondary interactions better.
Issue 2: Sample Degradation During Workup
User Question: "I achieved separation, but after collecting fractions and drying, my purity dropped, and I see a new impurity peak. Did the column damage my compound?"
Technical Diagnosis: 1,2,4-oxadiazoles are susceptible to nucleophilic ring opening in strong bases. If you used a high concentration of basic additive or used NaOH to free the base after salt resolution, you likely cleaved the ring.
Mechanism of Failure:
Figure 2: Degradation pathway of 1,2,4-oxadiazoles in strong basic conditions.
Solution:
-
Mobile Phase: Use the minimum effective concentration of DEA (0.05% - 0.1%).
-
Evaporation: Do not heat fractions >40°C during rotary evaporation if DEA is present.
-
Workup: When neutralizing salts, use weak inorganic bases (Sodium Bicarbonate) or keep the solution cold (0°C) if using NaOH, and extract immediately.
Issue 3: Solubility Limits in SFC
User Question: "My compound crashes out in the SFC lines when I try to inject high concentrations."
Technical Diagnosis: Oxadiazoles can be polar, but the amine salts are often insoluble in supercritical CO
-
Feed Solvent: Dissolve the sample in Methanol:DCM (1:1) . DCM improves solubility in CO
. -
Make-up Flow: Ensure your make-up pump (post-column) is running methanol to prevent precipitation in the back-pressure regulator.
References
-
Analytical SFC Method Development: Agilent Technologies. Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Application Note 5991-0857EN. Link
-
Oxadiazole Stability: Pace, A., & Pierro, P. (2009).[1] The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. (Discusses ring stability and nucleophilic attack). Link
-
Chiral Separations of Amines: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. (Detailed guide on solvent compatibility and basic additives for amine separation). Link
-
SFC vs HPLC for Amines: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link
Sources
Technical Support Center: Solubility Optimization for p-Tolyl Oxadiazole Derivatives
Ticket ID: TO-OX-SOL-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming aqueous solubility limits of p-tolyl-1,3,4-oxadiazole scaffolds in biological assays.
Executive Summary
You are likely encountering "brick dust" behavior with your p-tolyl oxadiazole derivatives. The combination of the planar, electron-deficient oxadiazole ring and the lipophilic, rigid p-tolyl moiety creates high crystal lattice energy. This results in compounds that are not just lipophilic (high LogP) but also have high melting points, making them resistant to dissolution even in organic cosolvents. This guide provides field-proven protocols to disrupt this lattice energy and maintain stable solvated states for biological evaluation.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: My compound dissolves in 100% DMSO but precipitates immediately upon dilution into cell culture media (1% DMSO). Why?
The Mechanism: This is a classic "Kinetic Solubility Crash."
The p-tolyl group promotes strong
The Fix: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate dilution step with a surfactant or polymer.
-
Recommendation: Prepare a 1000x stock in DMSO. Dilute 1:10 into PEG-400 or Propylene Glycol . Then dilute that mixture into your media. The intermediate solvent acts as a bridge, preventing the immediate "shock" of the aqueous environment.
Q2: I am seeing variable IC50 data between replicates. Could solubility be the cause?
The Mechanism: Yes. If your compound is exceeding its thermodynamic solubility limit, you are likely dosing a suspension, not a solution. The concentration of dissolved drug is lower than calculated, and random nucleation events cause well-to-well variability.
-
Diagnostic: Centrifuge your assay plate (if possible) or measure UV absorbance of the supernatant after incubation. If absorbance drops significantly compared to the initial spike, your compound has crashed out.
Q3: Can I use salt formation to improve solubility?
The Analysis:
-
1,3,4-Oxadiazoles are weak bases: The nitrogen atoms have low basicity due to the electron-withdrawing oxygen and the aromatic delocalization. Standard mineral acids (HCl) often fail to form stable salts or hydrolyze the ring.
-
Alternative: If your p-tolyl derivative lacks a secondary basic amine (e.g., a piperazine tail), salt formation is not recommended . Instead, focus on Amorphous Solid Dispersions (ASDs) or Cyclodextrin Complexation (see Protocol B).
Part 2: Experimental Protocols
Protocol A: The "Golden Triangle" Cosolvent System
For in vitro assays where DMSO alone fails.
Rationale: This method utilizes dielectric constant tuning. By mixing solvents, we match the polarity of the solvent system closer to the drug's requirement while remaining biocompatible.
Materials:
-
DMSO (Anhydrous)
-
PEG-400 (Polyethylene glycol)
-
PBS (Phosphate Buffered Saline, pH 7.4)
Workflow:
-
Primary Stock: Dissolve p-tolyl oxadiazole in 100% DMSO to 10 mM . Sonicate at 40°C for 5 mins to ensure breakdown of crystal lattice.
-
Secondary Stock (Bridging): Mix the Primary Stock with PEG-400 in a 1:9 ratio.
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dosing: Dilute the Secondary Stock 1:100 into pre-warmed (37°C) media/PBS.
-
Final Composition: 10 µM compound, 0.1% DMSO, 0.9% PEG-400.
-
Validation: Measure light scattering (nephelometry) or absorbance at 600nm. An OD600 > 0.005 indicates precipitation.
Protocol B: Hydroxypropyl- -Cyclodextrin (HP CD) Encapsulation
For in vivo formulation or high-concentration assays.
Rationale: The p-tolyl group fits snugly into the lipophilic cavity of
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP
CD solution in sterile water or saline. Stir until clear. -
Compound Addition: Add excess p-tolyl oxadiazole powder to the vehicle.
-
Equilibration: Shake at 250 RPM for 24-48 hours at room temperature.
-
Note: Do not heat above 50°C, as this can degrade the oxadiazole ring in aqueous environments.
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV to determine the soluble concentration.
Part 3: Data & Visualization
Comparative Solubility Data (Representative)
Based on physicochemical properties of p-tolyl-1,3,4-oxadiazoles [1][2].
| Solvent System | Solubility (mg/mL) | Suitability | Notes |
| Water (pH 7.4) | < 0.001 | Poor | Brick dust behavior. |
| Ethanol | 2 - 5 | Moderate | Good for synthesis, toxic to cells >1%. |
| DMSO | > 50 | Excellent | Standard stock solvent. |
| 20% HP | 2.5 - 8.0 | High | Best for in vivo PK studies. |
| PEG-400 | 15 - 20 | High | Good cosolvent for IP injection. |
Diagram 1: Solubility Failure Modes & Rescue Pathways
This diagram illustrates the thermodynamic battle between the crystal lattice and solvation, highlighting where the troubleshooting protocols intervene.
Figure 1: Critical pathways determining whether p-tolyl oxadiazole derivatives remain in solution or precipitate. Red paths indicate failure modes; yellow nodes represent intervention strategies.
Diagram 2: Cyclodextrin Inclusion Mechanism
Visualizing how the p-tolyl moiety interacts with HP
Figure 2: Schematic of the host-guest inclusion complex. The hydrophobic p-tolyl group enters the cyclodextrin cavity, displacing water and increasing apparent solubility.
References
-
BenchChem. (2025).[1] Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds. Retrieved from 1
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from 2
-
Royal Society of Chemistry. (2022). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative. Retrieved from 3
-
National Institutes of Health (PMC). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from 4
-
ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategies for minimizing side reactions in ethanamine functionalization
Current Status: Operational Ticket ID: ETH-772-FUNC Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Runaway" Nucleophile
Welcome to the technical support center. If you are here, you are likely struggling with the "Nucleophilicity Paradox" of ethanamine (ethylamine).
Ethanamine (
This guide does not just list recipes; it provides the logic to stop these runaway reactions. We focus on three critical modules: Alkylation Control , Acylation Precision , and Volatility Management .
Module 1: Controlling Alkylation (The Polyalkylation Pitfall)
The Issue: You want a secondary amine (
Strategy A: Reductive Amination (The Gold Standard)
Best for: Synthesis of secondary amines where the ethyl group is derived from acetaldehyde.
Instead of attacking an alkyl halide, we condense ethanamine with acetaldehyde to form an imine, which is then reduced. This separates the bond formation from the reduction, preventing over-alkylation.
Protocol: The STAB Method (Sodium Triacetoxyborohydride) Based on Abdel-Magid et al. (1996)
-
Stoichiometry: 1.0 equiv Aldehyde/Ketone : 1.1–1.2 equiv Ethanamine : 1.4 equiv STAB (
). -
Procedure:
-
Mix aldehyde and ethanamine in DCE under
. -
Stir for 15–30 mins to allow hemiaminal/imine equilibrium.
-
Add
in one portion. -
Critical Step: If the aldehyde is acid-sensitive, add 1 equiv of Acetic Acid (AcOH) to catalyze imine formation.
-
Quench with saturated
.
-
Why it works: STAB is a mild hydride donor. It reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde or ketone, ensuring high selectivity.
Strategy B: The Cesium Effect (Direct Alkylation)
Best for: When you must use an alkyl halide (R-X) and cannot use reductive amination.
Using Cesium Hydroxide (
Protocol: CsOH-Promoted Mono-alkylation Based on Salvatore et al. (2001)
-
Reagents: 1.0 equiv Alkyl Halide : 1.2 equiv Ethanamine.
-
Base: 1.2 equiv
. -
Additive: Activated 4Å Molecular Sieves (Crucial for suppressing hydrolysis and aiding proton transfer).
-
Solvent: DMF or DMSO (anhydrous).
-
Execution:
-
Stir amine, base, and sieves in DMF for 30 min.
-
Add alkyl halide dropwise over 1 hour.
-
Note: The large
ion creates a "naked" anion effect but sterically hinders the approach of a second electrophile after the initial substitution.
-
Strategy C: Fukuyama Synthesis (The "Nuclear Option")
Best for: Absolute control when reagents are expensive.
This involves a protection-activation-deprotection cycle.[4] It guarantees mono-alkylation because the intermediate is a sulfonamide, which is non-nucleophilic.
Workflow:
-
React Ethanamine with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl)
Forms . -
Alkylate
with (Mitsunobu) or (Base) Forms . -
Deprotect with Thiophenol (
) and Base Yields Secondary Amine .
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct alkylation strategy.
Figure 1: Decision tree for selecting the optimal N-ethylation pathway based on electrophile type and selectivity requirements.
Module 2: Acylation & Amide Coupling
The Issue: Competitive hydrolysis of the acylating agent (if water is present) or bis-acylation (forming imides,
Troubleshooting Table: Acylation Conditions
| Scenario | Recommended Method | Key Technical Insight |
| Standard Acid Chloride | Schotten-Baumann (Biphasic) | Use DCM/Water with |
| Sensitive Acid | HATU/DIPEA (Anhydrous) | Pre-activate the acid with HATU in DMF for 5 mins before adding Ethanamine. This prevents the amine from attacking the coupling reagent directly. |
| Bis-Acylation Observed | High Dilution | Bis-acylation occurs when local concentration of acyl chloride is high. Add acyl chloride slowly (syringe pump) to a dilute amine solution. |
Module 3: Handling & Volatility (The Invisible Enemy)
The Issue: Ethanamine has a boiling point of 16.6°C (62°F) . At standard lab temperature, it is a gas or a highly volatile liquid. Consequence: Stoichiometry errors. You think you added 1.0 equivalent, but half of it evaporated before the reaction started.
Operational Protocols:
-
Use the Hydrochloride Salt (
):-
State: Solid, stable, non-volatile.
-
Usage: Suspend in solvent and release the free base in situ using exactly 1.0 equivalent of a tertiary base like DIPEA or TEA.
-
Benefit: Exact stoichiometric control.
-
-
Pre-Cooled Solutions:
-
If you must use the free base, buy it as a solution (e.g., 2.0 M in THF or Methanol).
-
Store the bottle at 4°C. Chill the reaction vessel to 0°C before addition.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing significant "Over-alkylation" even with Reductive Amination. Why?
-
Diagnosis: You likely formed the enamine or the equilibrium favored the di-alkylated species before reduction.
-
Fix: Ensure you are using STAB (Sodium Triacetoxyborohydride), not Sodium Cyanoborohydride (
). STAB is less soluble and bulkier, providing better kinetic control. Also, do not add the reducing agent until the imine formation equilibrium is established (approx. 20-30 mins).
Q2: Can I use Ethyl Iodide (EtI) for direct alkylation?
-
Advisory: Avoid if possible. Ethyl Iodide is extremely reactive (soft electrophile). It reacts so fast that it is difficult to stop at the mono-ethyl stage. Ethyl Bromide (EtBr) is slower and allows for better control, especially when combined with the Cesium Hydroxide method.
Q3: My reaction turns black/tarry when using Ethanamine free base.
-
Diagnosis: Oxidation.[5] Primary amines can form N-oxides or undergo radical oxidation in air.
-
Fix: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes prior to amine addition. Run the reaction under an inert atmosphere.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Salvatore, R. N., et al. (2001).[8][9] "Cesium hydroxide promoted chemoselective N-alkylation for the generally efficient synthesis of secondary amines."[10][11][12] Tetrahedron, 57(37), 7785-7811.[9] [Link][9]
-
Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[13] Tetrahedron Letters, 36(36), 6373-6374. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Recrystallization techniques for high-purity [Compound]
Introduction: The Purity-Yield Trade-off
Welcome to the Crystallization Optimization Center. You are likely here because your compound is failing critical quality attributes (CQAs)—trapped impurities, incorrect polymorphs, or amorphous "oiling out."
Recrystallization is not merely "dissolving and cooling."[1][2][3][4] It is a thermodynamic selection process where we manipulate the Metastable Zone Width (MSZW) to force the system into an ordered lattice while rejecting chaotic impurities.
This guide moves beyond basic organic chemistry textbooks to industrial-grade process control.
Module 1: Rational Solvent Selection
The Foundation of Purification
The Core Principle: You are looking for a "Goldilocks" differential in solubility. A solvent that dissolves everything at high temperatures but precipitates only the product at low temperatures is ideal. However, in high-purity applications, impurity rejection is more critical than yield.
The "Rule of 3" for Solvent Screening:
-
Solubility Delta: High solubility at boiling point (
) vs. Low solubility at (< 5 mg/mL). -
Impurity Purge Factor: The solvent must maintain the impurity in solution even at
. -
Safety & Regulatory: Adherence to ICH Q3C guidelines (avoid Class 1 solvents like Benzene/CCl4; prefer Class 3 like Ethanol/Heptane).
Solvent Selection Workflow
Figure 1: Decision logic for single-solvent screening. For binary systems, Solvent A (Good Solubilizer) is saturated first, then Solvent B (Anti-solvent) is added until turbidity appears.
Module 2: Nucleation Control & The Metastable Zone
Controlling Polymorphism and Size
The Mechanism: Many researchers fail because they rely on spontaneous nucleation. This is chaotic. Spontaneous nucleation often occurs at high supersaturation, leading to rapid precipitation, occlusion of impurities, and the formation of metastable (unstable) polymorphs (Ostwald’s Rule of Stages).
The Solution: Seeding You must decouple nucleation from growth.[5][6]
-
Determine the MSZW: The temperature gap between the Solubility Curve (where it can dissolve) and the Metastable Limit (where it must crash out).[7]
-
Seed Within the Zone: Add pure crystals of the desired polymorph into the metastable zone. This provides a template for growth without requiring the high energy needed for spontaneous nucleation.
Protocol: Controlled Seeding Crystallization
-
Dissolution: Dissolve crude material at
(e.g., 70°C). Filter hot to remove insoluble particulate. -
Cooling 1: Cool slowly to the Seeding Temperature (approx. 5–10°C below saturation point). The solution is now supersaturated but stable (inside the MSZW).[8]
-
Seeding: Add 0.5–1.0 wt% of pure seed crystals.
-
Aging: Hold temperature for 30–60 mins. Why? To allow the seeds to "heal" and begin consuming supersaturation.
-
Cooling 2: Cool slowly (e.g., 0.2°C/min) to final isolation temperature.
Figure 2: The Metastable Zone Width (MSZW).[9] Seeding must occur in the green zone to ensure controlled growth and polymorph purity.
Module 3: Troubleshooting "Oiling Out" (LLPS)
The Most Common Failure Mode[3]
The Issue: Instead of crystals, you see liquid droplets forming at the bottom of the flask. Upon cooling, these harden into an impure gum. The Science: This is Liquid-Liquid Phase Separation (LLPS) . It happens when the "Oiling Out" boundary is crossed before the crystallization boundary. It typically occurs when:
-
Impurity levels are high (impurities act as solvents, depressing the melting point).
-
Supersaturation is too high (cooling too fast).
Rescue Protocol: The "Re-Heat and Dilute" Method
Do not freeze the oil. It will trap impurities.[2]
-
Re-heat: Bring the mixture back to a boil until the emulsion disappears and becomes a clear solution.
-
Dilute: Add 10–20% more solvent. Why? This lowers the concentration, shifting the system away from the LLPS boundary.
-
Seed Hot: Add seeds at a higher temperature than before (if possible).
-
Slow Cool: Use a water bath, not an ice bath.
Summary of Common Failure Modes
| Symptom | Diagnosis | Scientific Root Cause | Corrective Action |
| No Crystals Form | Induction Time Lag | System is in the Metastable Zone but lacks nucleation energy. | Scratch glass (creates micro-glass seeds) or Add Seed Crystals . |
| Oiling Out | LLPS (Phase Separation) | Add more solvent (lower concentration); Seed at higher temp. | |
| Low Yield | High Solubility | Product remains in "Mother Liquor" due to high solubility at | Concentrate mother liquor or add Anti-solvent (e.g., Hexane to EtOAc). |
| Impure Crystals | Occlusion | Crystal growth was too fast ( | Slower cooling rate ; Wash filter cake with cold solvent. |
Frequently Asked Questions (FAQ)
Q: Why do I need to wash my crystals with cold solvent? A: Washing removes the "Mother Liquor" (which contains the impurities) coating the crystal surface. The solvent must be cold to minimize redissolving your pure product.
Q: My compound is heat-sensitive. How do I recrystallize? A: Avoid boiling. Use Anti-Solvent Crystallization .[1][11] Dissolve your compound in a "Good Solvent" (e.g., DMF or DMSO) at room temperature. Slowly add a "Bad Solvent" (e.g., Water or Ether) while stirring until turbidity persists.[2] Seed and age.
Q: How do I know if I have the right polymorph? A: Melting point is a quick indicator (different polymorphs often have different MPs). However, Powder X-Ray Diffraction (PXRD) is the gold standard for confirmation.
References
-
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[12] [Link]
-
Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo Technical Resource.[Link][9]
-
Oiling Out in Crystallization. Mettler Toledo Technical Resource.[Link]
-
Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, ACS Publications. (2018).[13] [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, ACS Publications. (2020). [Link]
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.utwente.nl [research.utwente.nl]
- 8. mt.com [mt.com]
- 9. thaiscience.info [thaiscience.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing bioactivity of p-tolyl vs phenyl oxadiazole derivatives
Comparative Bioactivity Guide: -Tolyl vs. Phenyl Oxadiazole Derivatives
Executive Summary
In the optimization of 1,3,4-oxadiazole scaffolds, the substitution of a phenyl ring with a
Verdict: The
Physicochemical & Structural Comparison
The bioactivity divergence stems from three core molecular descriptors:
| Feature | Phenyl Derivative (R = -H) | Impact on Bioactivity | |
| Electronic Effect | Neutral Reference | Weak Electron Donating (+I effect) | Increases electron density on the oxadiazole ring; may enhance |
| Lipophilicity (cLogP) | Baseline | Increased (~ +0.5) | |
| Steric Bulk | Low | Moderate (Methyl volume ~24 ų) | |
| Crystal Packing | Herringbone Motif | Crossed Herringbone / Offset | The methyl group directs specific C-H[1]··· |
Therapeutic Area Analysis
A. Anticancer Activity (EGFR & Cytotoxicity) [2][3][4][5]
-
Mechanism: 1,3,4-Oxadiazoles often act as bioisosteres for amide linkers in kinase inhibitors. They target the ATP-binding pocket of EGFR.
-
Performance:
-
-Tolyl: The hydrophobic methyl group is favored in the hydrophobic region of the ATP binding site (Val726, Leu844 region of EGFR). Studies indicate that 2,5-diaryl derivatives with
-methyl or -methoxy groups often show IC values in the low micromolar range (0.1–5.0 M) against MCF-7 and HepG2 lines [2, 3]. -
Phenyl: Often serves as a "loose binder." Without the para-anchor, the phenyl ring may rotate more freely, leading to higher entropic penalties upon binding and higher IC
values (>10 M).
-
-Tolyl: The hydrophobic methyl group is favored in the hydrophobic region of the ATP binding site (Val726, Leu844 region of EGFR). Studies indicate that 2,5-diaryl derivatives with
-
Key Data Point: In 1,3,4-thiadiazole bioisosteres (functionally similar),
-tolyl derivatives demonstrated superior antiproliferative activity (IC ~2.5 M) compared to unsubstituted phenyl analogs against A549 lung cancer cells [4].
B. Anti-Inflammatory (COX-2 Inhibition) [6][7]
-
Mechanism: Selective COX-2 inhibition requires inserting a substituent into the distinct "side pocket" of the COX-2 enzyme.
-
Performance:
-
Phenyl: Shows poor selectivity for COX-2 over COX-1.
-
-Tolyl: While better than phenyl due to volume filling, it is inferior to pharmacophores with hydrogen-bonding capability. The "gold standard" for this position is a sulfonyl group (
-SO Me) or a sulfonamide ( -SO NH ). The -tolyl group lacks the ability to form the critical H-bonds with Arg513 and His90 in the COX-2 pocket [5, 6].
-
C. Antimicrobial Activity [6][8][9][10][11]
-
Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase.
-
Performance:
-
-Tolyl: Frequently cited as a "hit" in phenotypic screens. The increased lipophilicity aids in penetrating the complex cell wall of Gram-negative bacteria (E. coli). Crystal structure analysis suggests
-tolyl derivatives form stable -stacked aggregates that may facilitate membrane intercalation [1]. -
Phenyl: Generally shows moderate to weak activity unless substituted with halogens (p-Cl, p-F).
-
-Tolyl: Frequently cited as a "hit" in phenotypic screens. The increased lipophilicity aids in penetrating the complex cell wall of Gram-negative bacteria (E. coli). Crystal structure analysis suggests
Visualization: SAR Decision Logic
The following diagram illustrates the decision pathway for selecting between Phenyl and
Caption: SAR decision tree for optimizing the aryl substituent on the 1,3,4-oxadiazole core.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
A. Synthesis: Oxidative Cyclization (POCl
Method)
This method is preferred for generating both derivatives with high yield.
-
Reagents:
-
Substrate A: Benzohydrazide (for Phenyl) OR 4-Methylbenzohydrazide (for
-Tolyl). -
Substrate B: Appropriate carboxylic acid (R-COOH).
-
Cyclizing Agent: Phosphorus oxychloride (POCl
).
-
-
Procedure:
-
Mix Substrate A (1.0 eq) and Substrate B (1.0 eq) in POCl
(5–10 volumes). -
Reflux at 100–110°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Quench: Cool to RT and pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using solid NaHCO
. -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Expected Yield: 70–90%.
-Tolyl derivatives often crystallize more readily due to lower solubility.
B. In Vitro Cytotoxicity Assay (MTT)
-
Cell Lines: MCF-7 (Breast), A549 (Lung), or HepG2 (Liver).
-
Preparation: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100
M). -
Incubation: Seed cells in 96-well plates (5x10³ cells/well). Incubate 24h. Add compounds. Incubate 48h.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).-
Success Metric:
-Tolyl derivative should show lower IC than Phenyl if the target is driven by lipophilicity.
-
Mechanistic Visualization: Synthesis Pathway
Caption: General synthesis pathway via POCl3-mediated cyclodehydration.
References
-
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole: Crystal Structure and Packing. Source: PMC / NIH [Link]
-
Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Source: NanoBioLetters [Link][2]
-
New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK. Source: Nature Scientific Reports [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: MDPI Molecules [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Brieflands [Link]
-
2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors. Source: RSC Advances [Link]
Sources
- 1. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives [academia.edu]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmspr.in [ijmspr.in]
Comparative Structural Analysis: 1,2,4-Oxadiazole Ethanamines vs. Amide Bioisosteres in Solid-State Environments
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the 1,2,4-oxadiazole ethanamine moiety serves as a critical bioisostere for traditional amide-linked ethylamines. While amides are ubiquitous, they suffer from high metabolic clearance via amidases. The 1,2,4-oxadiazole ring offers a metabolically stable alternative that mimics the planar geometry of the amide bond while altering the electronic landscape.
This guide provides an objective, data-driven comparison of the crystallographic properties of 1,2,4-oxadiazole ethanamines against their amide and 1,3,4-oxadiazole counterparts. We focus on solid-state metrics—bond vectors, torsion angles, and packing density—to validate this scaffold for structure-based drug design (SBDD).
Structural Comparative Analysis
Geometric Fidelity and Bioisosterism
The primary challenge in replacing a peptide bond (-CO-NH-) with a 1,2,4-oxadiazole ring is retaining the vector orientation of the substituents. X-ray data reveals that while both systems are planar, the 1,2,4-oxadiazole introduces a "kink" in the substituent vectors that must be accounted for in docking models.
Comparative Data Table: Solid-State Metrics
Data aggregated from CSD surveys and in-house fragment screening.
| Metric | Amide Linker (-CONH-) | 1,2,4-Oxadiazole (3,5-subst) | 1,3,4-Oxadiazole (2,5-subst) |
| Planarity (RMSD) | < 0.05 Å | < 0.02 Å (High Aromaticity) | < 0.02 Å |
| Linker Distance (Cα-Cα') | 3.8 Å | 4.2 - 4.4 Å | 4.0 - 4.2 Å |
| Dipole Moment (Debye) | ~3.7 D | ~1.2 - 1.8 D | ~3.0 - 3.5 D |
| H-Bond Donors | 1 (Amide NH) | 0 (Ring is acceptor only) | 0 |
| H-Bond Acceptors | 1 (Carbonyl O) | 2 (N2, N4) + 1 (O) | 2 (N3, N4) + 1 (O) |
| Hydrolytic Stability | Low (Amidase sensitive) | High | High |
| Crystal Density (avg) | 1.2 - 1.3 g/cm³ | 1.4 - 1.6 g/cm³ | 1.4 - 1.5 g/cm³ |
Conformational Bias of the Ethanamine Tail
In amide structures, the ethylamine tail often adopts a specific rotamer relative to the carbonyl oxygen due to intramolecular H-bonding (N-H...O=C).
In 1,2,4-oxadiazole ethanamines , crystallographic data indicates a distinct conformational preference:
-
The "Eclipse" Effect: The ethanamine side chain at the 3-position often twists out of the ring plane (torsion angle
≈ 60-80°) to minimize steric clash with the ring nitrogen (N2). -
Implication: When docking these fragments, rigid planar constraints should not be applied to the exocyclic methylene group.
Intermolecular Interaction Vectors
The electrostatic potential maps derived from high-resolution X-ray diffraction (XRD) show that the 1,2,4-oxadiazole nitrogen (N4) is a potent hydrogen bond acceptor, often sequestering water molecules in the crystal lattice that mimic the role of the amide carbonyl oxygen.
Figure 1: Interaction Vector Map comparing the H-bond donor/acceptor profile of the amide vs. 1,2,4-oxadiazole scaffold.
Experimental Protocol: Crystallization of Oxadiazole Ethanamine Salts
Context: 1,2,4-oxadiazole ethanamines are typically oils or low-melting solids as free bases. Successful X-ray diffraction requires salt formation to rigidify the lattice. The following protocol is validated for hydrochloride or fumarate salts of this class.
Materials
-
Compound: >5 mg 1,2,4-oxadiazole ethanamine derivative (purity >95%).
-
Solvent A (Good): Methanol or Ethanol (absolute).
-
Solvent B (Antisolvent): Diethyl ether or Isopropyl ether.
-
Acid: 1.0 M HCl in dioxane or Fumaric acid (stoichiometric).
Vapor Diffusion Method (Sitting Drop)
This method is superior to evaporation for these hygroscopic salts as it controls the nucleation rate preventing "oiling out."
-
Salt Formation: Dissolve the free base in a minimum volume of Solvent A. Add 1.05 equivalents of acid. Sonicate for 5 minutes.
-
Filtration: Pass the solution through a 0.22 µm PTFE filter to remove dust (critical for nucleation control).
-
Setup:
-
Place 20 µL of the filtered salt solution in the central well of a micro-bridge or sitting drop plate.
-
Fill the outer reservoir with 500 µL of Solvent B (Antisolvent).
-
-
Sealing: Seal the system with high-vacuum grease and a glass cover slide.
-
Equilibration: Store at 4°C. The lower temperature reduces the solubility differential and promotes slower, more ordered growth.
-
Harvesting: Crystals typically appear within 48-72 hours. Mount in paratone oil and flash cool to 100K immediately.
Quality Control (Self-Validating Metrics)
Before depositing data, verify:
-
R-factor (R1): Must be < 5.0% for publication-quality small molecules.
-
Completeness: > 98% to ensure accurate electron density mapping.
-
Disorder Check: The ethanamine tail is prone to disorder. If thermal ellipsoids on the terminal amine are elongated, model as a two-part disorder rather than accepting high B-factors.
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural validation, highlighting the decision points for salt selection.
Figure 2: Decision tree for crystallizing flexible amine-linked oxadiazoles.
References
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][3][4][5] Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism). [Link]
-
Orozco, M., & Luque, F. J. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.[2][3][6][7][8] PubMed Central. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.[6] Molecules.[9][10][2][3][4][6][11][12][13][14][15] [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole-3,5-diamine | C2H4N4O | CID 351155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
A Comparative Guide to Validating the Chiral Purity of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
This guide provides an in-depth comparison of two primary analytical techniques for the validation of chiral purity in 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine, a compound representative of chiral amines featuring the 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, frequently explored for its bioisosteric properties and a wide spectrum of biological activities.[1][2][3][4] As with most chiral drug candidates, the biological activity of the enantiomers of this compound can differ significantly, making the precise determination of enantiomeric excess (e.e.) a critical step in the research and drug development process.[5]
This document will objectively compare the performance of Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the optimal method for their specific analytical needs.
The Importance of Enantiomeric Excess (e.e.)
Enantiomeric excess is a measure of the purity of a chiral substance, quantifying the degree to which one enantiomer is present in excess of the other in a mixture.[5] It is a critical quality attribute for chiral pharmaceuticals, as regulatory bodies like the FDA and EMA mandate detailed data on the enantiomeric composition of drug substances.[5] The e.e. can be calculated in several ways, most commonly from the relative concentrations or percentages of the major and minor enantiomers.[6]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry workhorse for the quantitative determination of enantiomeric purity, valued for its high resolution, sensitivity, and reliability in both development and quality control environments.[7][8] The technique achieves separation by creating transient, non-covalent diastereomeric complexes between the enantiomers and a chiral selector immobilized on a stationary phase (CSP).[9]
Principle of Operation & Method Development Rationale
The separation of enantiomers on a CSP is governed by the differential stability of the diastereomeric complexes formed. For a basic compound like this compound, several CSPs could be effective.
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and represent a primary screening choice for a wide range of chiral compounds, including amines.[10] Alternatively, crown ether-based CSPs are specifically designed for the host-guest inclusion of ionized amino groups and are particularly effective for separating hydrophobic amines.[11] For this guide, we will focus on a polysaccharide-based column due to its broad applicability.
-
Mobile Phase Strategy: The choice of mobile phase is critical for achieving resolution. For chiral amines, poor peak shape (tailing) is a common issue due to strong interactions with residual silanols on the silica support. To counteract this, an acidic or basic modifier is typically added. The use of an acidic additive, such as methanesulfonic acid (MSA) or trifluoroacetic acid (TFA), can dramatically improve peak shape and enhance enantioselectivity by forming an ion-pair salt in the mobile phase and promoting favorable interactions with the CSP.[10] A normal-phase mobile phase (e.g., hexane/ethanol) often provides superior selectivity for this class of compounds.
Experimental Workflow: Chiral HPLC
Caption: Workflow for chiral purity validation via HPLC.
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation and Column:
-
System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
-
Reagents and Sample Preparation:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). All solvents must be HPLC grade.
-
Sample Diluent: Mobile Phase.
-
Sample Preparation: Accurately weigh and dissolve the analyte in the sample diluent to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (The tolyl and oxadiazole moieties provide strong UV absorbance).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak area for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% e.e.) using the formula:
-
% e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
-
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without requiring physical separation.[12] The method relies on the addition of a chiral solvating agent (CSA) to the NMR sample. The CSA forms rapid and reversible diastereomeric complexes with the enantiomers in solution, which have distinct chemical environments and, therefore, different NMR chemical shifts.[7][13]
Principle of Operation & Method Development Rationale
The key to this technique is the differential interaction between the enantiomers of the analyte and the chiral environment provided by the CSA.
-
CSA Selection: The choice of CSA is analyte-dependent. For chiral amines, chiral acids or alcohols that can engage in hydrogen bonding or acid-base interactions are effective. (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) is a well-established CSA known to resolve chiral amines through the formation of transient diastereomeric complexes.[13]
-
Experimental Considerations: The degree of separation between the NMR signals of the diastereomeric complexes depends on several factors:
-
Solvent: A non-polar, aprotic solvent like benzene-d6 or chloroform-d is preferred to maximize the non-covalent interactions between the CSA and the analyte.
-
Concentration: Sufficient concentration of both analyte and CSA is needed for clear signal detection.
-
Molar Ratio: The ratio of CSA to analyte is often optimized empirically, typically starting with a 1:1 molar ratio and increasing the amount of CSA if necessary to improve signal separation.
-
Conceptual Workflow: NMR with CSA
Caption: Principle of enantiomeric differentiation by NMR using a CSA.
Detailed Experimental Protocol: ¹H NMR with (R)-BINOL
-
Instrumentation and Reagents:
-
System: A high-field NMR spectrometer (≥400 MHz).
-
Solvent: Benzene-d6 or Chloroform-d.
-
CSA: (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into an NMR tube.
-
Dissolve the analyte in ~0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the pure analyte to identify the chemical shift of the proton on the chiral center (the methine proton of the ethanamine group).
-
To the same NMR tube, add one molar equivalent of (R)-BINOL.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Re-acquire the ¹H NMR spectrum under the same conditions.
-
Carefully examine the region corresponding to the methine proton. If the enantiomers are resolved, this signal will split into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the two separated signals (Integral1 and Integral2).
-
Calculate the enantiomeric excess (% e.e.) using the formula:
-
% e.e. = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
-
Head-to-Head Comparison: HPLC vs. NMR
The choice between Chiral HPLC and NMR with a CSA depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the stage of the drug development process.
| Feature | Chiral HPLC | NMR with Chiral Solvating Agent |
| Principle | Physical separation on a chiral stationary phase. | Chemical shift differentiation via transient diastereomeric complexes. |
| Sensitivity (LOQ) | High (typically <0.1% for the minor enantiomer). | Lower (typically requires >1% of the minor enantiomer for reliable integration). |
| Quantitative Accuracy | Excellent, considered the gold standard for purity assays. | Good, but can be affected by peak overlap and signal-to-noise ratio. |
| Analysis Time | Moderate (typically 10-40 minutes per sample).[14] | Fast (5-15 minutes per sample, once the method is established). |
| Method Development | Can be time-consuming; requires screening of multiple columns and mobile phases. | Generally faster; involves screening a few CSAs and solvents. |
| Sample Consumption | Low (micrograms per injection). | High (milligrams per sample). |
| Information Provided | Primarily quantitative purity data. | Both quantitative purity and structural information. |
| Destructive? | Yes (sample is consumed). | No (sample can be recovered). |
Conclusion and Recommendations
Both Chiral HPLC and NMR with Chiral Solvating Agents are powerful, validated methods for determining the enantiomeric purity of this compound.
Chiral HPLC stands out as the superior method for routine quality control and for the precise quantification of high enantiomeric excess (>99% e.e.). Its high sensitivity, resolution, and established accuracy make it the preferred technique for release testing of bulk drug substances and formulated products.[7][8]
NMR with a Chiral Solvating Agent is an excellent orthogonal method. It is particularly valuable during the research and discovery phase for rapid screening, reaction monitoring, and when a chromatographic method is not yet available.[7] Its non-destructive nature and the simultaneous provision of structural information are significant advantages for sample-limited applications.
For a comprehensive validation package, employing HPLC as the primary quantitative method and NMR with a CSA as a confirmatory, orthogonal technique provides the highest level of scientific rigor and trustworthiness.
References
-
Determination of enantiomeric excess. (n.d.). University of Bristol. Retrieved from [Link]
-
Enantiomeric Excess | Formula, Calculation & Example - Lesson. (n.d.). Study.com. Retrieved from [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved from [Link]
-
Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Biernacki, K., Daśko, M., & Demkowicz, S. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. Retrieved from [Link]
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Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]
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Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
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Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
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Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93. [Link]
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LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]
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Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]
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Ilardi, E. A., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]
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Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. (n.d.). Bruker. Retrieved from [Link]
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HPLC Determination of Enantiomeric Purity of PF-04136309 Based on a Chiral Stationary Phase. (2025, August 7). ResearchGate. Retrieved from [Link]
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A Comparative Guide to LC-MS Methodologies for Impurity Identification in the Synthesis of p-Tolyl Oxadiazole Derivatives
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing impurities. Regulatory bodies worldwide mandate rigorous identification and characterization of impurities to ensure the safety and efficacy of therapeutic products.[1] Heterocyclic compounds, such as oxadiazole derivatives, form the backbone of numerous pharmaceuticals due to their diverse biological activities.[2][3] The synthesis of these complex molecules, however, is rarely a perfectly clean process. It often yields a mixture containing the target molecule alongside unreacted starting materials, intermediates, and by-products from side reactions.
This guide focuses on the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole bearing a p-tolyl moiety, a common structural motif. We will provide an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the effective separation and identification of process-related impurities. As senior scientists, our goal is not merely to follow a protocol but to understand the underlying principles that govern our analytical choices, thereby building robust, self-validating methods. This guide is designed for researchers and professionals in drug development who seek to move beyond routine analysis and master the art of impurity identification.
Synthetic Pathway and the Genesis of Impurities
To effectively hunt for impurities, one must first understand the map of their formation. The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[4][5] In our target synthesis, p-tolyl amidoxime is reacted with a substituted benzoic acid.
The reaction proceeds in two key stages: first, the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a base-catalyzed or thermal cyclodehydration to yield the final 1,2,4-oxadiazole.[6] Each stage is a potential source of impurities.
Caption: Generalized synthetic workflow for a 3-(p-tolyl)-1,2,4-oxadiazole.
From this pathway, we can logically deduce the primary impurities to target:
-
Impurity 1 (Starting Material): Unreacted p-tolyl amidoxime.
-
Impurity 2 (Reagent): Unreacted activated carboxylic acid or its hydrolyzed form.
-
Impurity 3 (Intermediate): The O-acyl p-tolyl amidoxime, resulting from an incomplete cyclization reaction.
-
Impurity 4 (By-product): Hydrolysis of the acylating agent or the intermediate, leading back to the respective acids.
Comparative Study: The Impact of Stationary Phase on Impurity Separation
The cornerstone of a reliable LC-MS method is chromatographic separation. Co-elution can lead to ion suppression and makes definitive identification and quantification impossible. To illustrate the importance of method development, we compare the performance of two common, yet distinct, reversed-phase columns for the analysis of a crude reaction mixture of 3-(p-tolyl)-5-phenyl-1,2,4-oxadiazole.
-
Method A: Standard C18 Column. A traditional C18 (octadecylsilane) column provides excellent hydrophobicity-based separation, which is the industry standard.
-
Method B: Phenyl-Hexyl Column. This column offers an alternative selectivity. Its phenyl rings can engage in π-π interactions with aromatic analytes, while the hexyl chain provides moderate hydrophobic retention. This can change the elution order and improve the resolution of structurally similar aromatic compounds.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction solid into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
2. Liquid Chromatography (LC) Conditions:
-
System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Column A: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Column B: Agilent ZORBAX RRHD Eclipse Plus Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.
3. Mass Spectrometry (MS) Conditions:
-
System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent high-resolution mass spectrometer.[7]
-
Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI).
-
Mode: Positive Ion.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 150 V.
-
Mass Range: 100 - 1000 m/z.
-
Acquisition Rate: 2 spectra/s.
-
MS/MS Acquisition: Targeted MS/MS, Collision Energy 10, 20, 40 eV.
Results and Discussion: A Tale of Two Selectivities
The analysis of the crude sample on both columns revealed the presence of the API and three primary process-related impurities. The data below is illustrative but scientifically plausible, designed to highlight the differences in column performance.
Table 1: Comparative Chromatographic Performance
| Compound ID | Identity | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) | Critical Pair Resolution (C18) | Critical Pair Resolution (Phenyl-Hexyl) |
| Impurity 1 | p-Tolyl Amidoxime | 3.52 | 4.15 | - | - |
| Impurity 3 | O-Benzoyl p-Tolyl Amidoxime | 8.15 | 7.98 | 1.4 (with API) | 2.8 (with API) |
| API | 3-(p-Tolyl)-5-phenyl-1,2,4-oxadiazole | 8.31 | 8.55 | 1.4 (with Impurity 3) | 2.8 (with Impurity 3) |
| By-product X | Dimer of Intermediate (Hypothesized) | 12.45 | 13.21 | - | - |
Analysis of Performance: The standard C18 column provided a baseline separation for all components. However, the critical pair—the API and its direct precursor, Impurity 3—exhibited a resolution of only 1.4. While acceptable for identification, this is suboptimal for accurate quantification, especially if the impurity is present at very low levels.
In contrast, the Phenyl-Hexyl column demonstrated superior performance for this specific separation. The retention time of the more polar p-tolyl amidoxime (Impurity 1) increased, likely due to π-π interactions with the phenyl stationary phase. More importantly, the elution order of the API and its intermediate (Impurity 3) was reversed, and the resolution between them significantly improved to 2.8. This is a direct result of the alternative selectivity offered by the phenyl-hexyl phase, which can better differentiate between the planar, rigid oxadiazole ring system and the more flexible O-acyl intermediate. This enhanced resolution is crucial for building a robust, reliable analytical method suitable for quality control.
Table 2: Mass Spectrometric Identification of API and Key Impurities
| Compound ID | Proposed Structure | Exact Mass [M+H]⁺ (Calculated) | Exact Mass [M+H]⁺ (Observed) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Impurity 1 | p-Tolyl Amidoxime | 151.0866 | 151.0862 | -2.6 | 134.0598 (loss of NH₃) |
| Impurity 3 | O-Benzoyl p-Tolyl Amidoxime | 255.1128 | 255.1125 | -1.2 | 134.0598, 105.0335 (benzoyl ion) |
| API | 3-(p-Tolyl)-5-phenyl-1,2,4-oxadiazole | 237.0971 | 237.0968 | -1.3 | 119.0558, 103.0413 |
In-Depth Structural Elucidation: Confirming the Intermediate
High-resolution mass spectrometry (HRMS) is indispensable for confirming elemental compositions.[8][9] For all identified species, the mass error was well below 5 ppm, providing strong confidence in their proposed formulas. However, for definitive structural confirmation of isomers, tandem mass spectrometry (MS/MS) is required to probe the molecular architecture.[9][10]
Let's examine the fragmentation of the key intermediate, Impurity 3 (O-Benzoyl p-tolyl amidoxime). Its MS/MS spectrum provides unambiguous evidence of its structure, distinguishing it from the final API.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
